Carminomycin II
Description
Structure
2D Structure
Properties
CAS No. |
50935-05-2 |
|---|---|
Molecular Formula |
C33H41NO13 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3 |
InChI Key |
DNHXZQIEIKSDIK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Other CAS No. |
50935-06-3 78919-32-1 78919-33-2 |
Synonyms |
Carminomicin Carminomycin Carminomycin I Carminomycin II Carminomycin III Carubicin Carubicin Hydrochloride Demethyldaunomycin Demethyldaunorubicin Hydrochloride, Carubicin Karminomicin Karminomycin NSC 180,024 NSC 180024 NSC-180,024 NSC-180024 NSC180,024 NSC180024 Rubeomycin A Rubeomycin A1 |
Origin of Product |
United States |
Foundational & Exploratory
Carminomycin II: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanisms of Action
Carminomycin II exerts its cytotoxic effects primarily through three interconnected mechanisms:
-
DNA Intercalation: this compound possesses a planar aromatic chromophore that inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription. This disruption is a crucial first step in initiating the cascade of events leading to cell death.
-
Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound traps the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide anions and hydrogen peroxide. This surge in intracellular ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative damage further contributes to the drug's cytotoxicity and the induction of apoptosis.
Quantitative Data
Table 1: DNA Binding Affinity of this compound
| Parameter | Value | Method |
| Binding Constant (K_b) | Data not available | Spectroscopic Titration / Isothermal Titration Calorimetry |
| Binding Stoichiometry (n) | Data not available | Job's Plot / Mole-Ratio Method |
Table 2: Topoisomerase II Inhibition by this compound
| Parameter | Value | Cell Line/Enzyme Source |
| IC50 | Data not available | Specify cell line or purified enzyme |
Table 3: Intracellular Reactive Oxygen Species (ROS) Generation by this compound
| Cell Line | Fold Increase in ROS (vs. Control) | Time Point |
| Specify cell line | Data not available | Specify time |
Experimental Protocols
DNA Footprinting Assay to Determine DNA Binding Sites
This protocol allows for the identification of the specific DNA sequences to which this compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel for electrophoresis
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare reaction mixtures containing the end-labeled DNA fragment and varying concentrations of this compound. Include a control reaction without the drug.
-
Incubate the mixtures to allow for binding.
-
Add a limited amount of DNase I to each reaction to induce partial DNA cleavage.
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding sites of this compound will appear as "footprints," which are regions of the gel where the DNA is protected from DNase I cleavage.
Topoisomerase II Cleavage Assay
This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase IIα
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound
-
Proteinase K
-
SDS (Sodium dodecyl sulfate)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase II, and varying concentrations of this compound.
-
Incubate the reactions to allow for enzyme activity and drug interaction.
-
Terminate the reaction by adding SDS and proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands.
-
An increase in the amount of linear DNA indicates the stabilization of the topoisomerase II-DNA cleavage complex by this compound.
Intracellular ROS Detection Assay
This protocol measures the generation of reactive oxygen species within cells upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for different time periods. Include an untreated control.
-
Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.
-
An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations of Pathways and Workflows
Caption: Core mechanism of action of this compound.
Caption: Experimental workflow for intracellular ROS detection.
Caption: Intrinsic apoptosis signaling pathway induced by this compound.
Carminomycin II: A Technical Deep Dive into its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carminomycin II, a lesser-known yet significant member of the anthracycline class of antibiotics, has been a subject of scientific inquiry since its discovery as a component of the carminomycin complex. This document provides a comprehensive technical overview of this compound, detailing its historical discovery, the intricate processes of its isolation and structural elucidation, and its biological mechanism of action. Quantitative data on its physicochemical properties and biological activity are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key methodologies are provided, alongside a visualization of its primary mechanism of action through a signaling pathway diagram, to support further research and development efforts in the field of oncology.
Discovery and History
This compound was first identified as a constituent of the "carminomycin complex," a mixture of anthracycline antibiotics produced by the fermentation of the actinomycete, Actinomadura carminata.[1] Initial studies in the 1970s focused on the isolation and characterization of the major component, Carminomycin I (also known as Carubicin). Subsequent, more detailed chromatographic analysis of the complex revealed the presence of several minor components, including this compound and III.[1][2]
A significant breakthrough in the characterization of this compound came with the discovery that it is identical to a compound separately isolated and named rubeomycin A .[3] This realization allowed for the consolidation of research efforts and a more complete understanding of its properties. The early research laid the groundwork for understanding the structural diversity within the carminomycin family and provided the initial impetus for investigating the biological activities of its individual components.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Proton Nuclear Magnetic Resonance (PMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS).[2] These analyses revealed that this compound shares the characteristic tetracyclic aglycone structure of the anthracyclines, attached to a daunosamine sugar moiety.
The key distinguishing feature of this compound compared to its close analog, Carminomycin III, lies in the stereoisomerism of a nitrogen-free fragment attached to the amino sugar.[2] This subtle structural difference highlights the importance of high-resolution analytical techniques in natural product chemistry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₂N₂O₁₃ | [2] |
| Molecular Weight | 686.7 g/mol | [2] |
| Appearance | Red crystals | |
| ¹H NMR (PMR) | Characteristic signals for anthracycline core and sugar moiety. | [2] |
| ¹³C NMR | Signals confirming the tetracyclic quinone structure and sugar carbon framework. | [2] |
| Mass Spectrometry | Molecular ion peak consistent with the proposed molecular formula. | [2] |
Experimental Protocols
Isolation and Purification of this compound from the Carminomycin Complex
The isolation of this compound from the fermentation broth of Actinomadura carminata is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on described methods for separating anthracycline complexes.
Experimental Workflow: Isolation of this compound
References
An In-Depth Technical Guide to the Biosynthesis of Carminomycin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Carminomycin II, a potent anthracycline antibiotic and a key precursor to the widely used anticancer drug, daunorubicin. This document details the genetic and enzymatic basis of this compound formation, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biosynthetic processes.
Introduction
This compound is a member of the anthracycline family of natural products, known for their significant biological activities, particularly as antineoplastic agents. Produced by the bacterium Actinomadura carminata, this compound serves as the immediate precursor to carminomycin, which is subsequently converted to daunorubicin. The biosynthesis of this complex molecule is orchestrated by a Type II Polyketide Synthase (PKS) system, followed by a series of tailoring enzymatic reactions that construct the characteristic tetracyclic aglycone and attach a sugar moiety. Understanding this intricate pathway is crucial for metabolic engineering efforts aimed at improving yields and generating novel, more effective drug candidates.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three major stages:
-
Polyketide Backbone Synthesis: Formation of the tetracyclic aglycone from simple carboxylic acid precursors.
-
Aglycone Tailoring: A series of enzymatic modifications to the initial polyketide structure.
-
Glycosylation: Attachment of the amino sugar, TDP-L-daunosamine.
While the biosynthetic gene cluster for this compound in Actinomadura carminata is not as extensively characterized as the homologous daunorubicin (dnr) cluster in Streptomyces peucetius, the high degree of similarity allows for a detailed reconstruction of the pathway. The key genes and their corresponding enzymes are detailed in the following sections.
Assembly of the Aglycone: ε-Rhodomycinone
The initial phase of this compound biosynthesis involves the construction of the tetracyclic aglycone, ε-rhodomycinone. This process is initiated by a Type II Polyketide Synthase (PKS) complex.
The biosynthesis begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form a 21-carbon decaketide chain. This process is catalyzed by a set of enzymes encoded by the dps (daunorubicin polyketide synthase) homologous genes. The core PKS enzymes include:
-
Ketosynthase (KSα and KSβ): Encoded by dpsA and dpsB respectively, these enzymes catalyze the iterative Claisen condensation of malonyl-CoA units.
-
Chain Length Factor (CLF): Also part of the PKS complex, it is involved in determining the length of the polyketide chain.
-
Acyl Carrier Protein (ACP): Encoded by dpsG, the growing polyketide chain is covalently attached to the ACP.
Following the assembly of the linear polyketide, a series of cyclization and tailoring reactions occur to form the tetracyclic ring structure of ε-rhodomycinone. Key enzymes in this stage include:
-
Ketoreductase (KR): Encoded by dpsE, this enzyme reduces a specific keto group on the polyketide chain.
-
Aromatase (ARO) and Cyclases (CYC): Encoded by genes such as dpsY and dnrD, these enzymes catalyze the regioselective cyclization and aromatization of the polyketide backbone to form aklanonic acid, a key intermediate.[1]
-
Oxygenase and Methyltransferase: Further modifications, including oxygenation and methylation, are carried out by enzymes homologous to DnrG and DnrC, respectively, leading to the formation of aklaviketone.[1]
-
Reductase and Hydroxylase: The final steps to ε-rhodomycinone involve reduction and hydroxylation reactions catalyzed by enzymes homologous to DnrH and DnrF.
Synthesis of the Sugar Moiety: TDP-L-daunosamine
Parallel to the aglycone synthesis, the deoxysugar TDP-L-daunosamine is synthesized from glucose-1-phosphate. This pathway involves a series of enzymes encoded by the dnm genes, including transferases, dehydratases, epimerases, aminotransferases, and ketoreductases.
Glycosylation and Final Tailoring Steps
The final stage in the biosynthesis of this compound involves the attachment of TDP-L-daunosamine to the aglycone ε-rhodomycinone. This crucial glycosylation step is catalyzed by a glycosyltransferase, homologous to DnrS. The resulting molecule is rhodomycin D.[2]
Subsequent tailoring reactions, including esterification and methylation, lead to the formation of this compound. A key enzyme in the conversion of the precursor to daunorubicin is the Carminomycin 4-O-methyltransferase (DnrK), which methylates the 4-hydroxyl group of carminomycin.[3] While this enzyme acts on carminomycin, its substrate specificity and kinetics provide valuable insights into the final steps of anthracycline biosynthesis.
Quantitative Data
Quantitative data for the entire this compound biosynthetic pathway is limited. However, kinetic parameters for the well-characterized Carminomycin 4-O-methyltransferase (DnrK) from Streptomyces peucetius provide a valuable reference point for understanding the efficiency of the final tailoring steps in anthracycline biosynthesis.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Carminomycin 4-O-methyltransferase (DnrK) | Carminomycin | 15 - 500 | Not Reported | Not Reported | [3] |
| Carminomycin 4-O-methyltransferase (DnrK) | 4-Methylumbelliferone | 150 - 10,000 | Not Reported | Not Reported | [3] |
Note: The provided ranges for Km reflect the variable concentrations used in the kinetic studies.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the study of anthracycline biosynthesis.
In Vitro Assay for Carminomycin 4-O-methyltransferase (DnrK)
This protocol is adapted from studies on the homologous enzyme from Streptomyces peucetius.
Objective: To determine the enzymatic activity and substrate specificity of DnrK.
Materials:
-
Purified DnrK enzyme
-
S-adenosyl-L-methionine (AdoMet)
-
Carminomycin (or other potential substrates)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Methanol (for quenching)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, AdoMet, and the substrate (e.g., Carminomycin).
-
Initiate the reaction by adding the purified DnrK enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC to detect and quantify the methylated product (daunorubicin).[3]
Gene Knockout and Complementation in Actinomycetes
Objective: To elucidate the function of a specific gene in the this compound biosynthetic pathway.
General Workflow:
-
Construct a gene replacement vector: This vector typically contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Introduce the vector into Actinomadura carminata: This can be achieved through protoplast transformation or intergeneric conjugation from E. coli.
-
Select for double-crossover homologous recombination events: This results in the replacement of the target gene with the selectable marker.
-
Confirm the gene knockout: Use PCR and Southern blot analysis to verify the correct gene replacement.
-
Analyze the mutant phenotype: Compare the metabolite profile of the knockout mutant with the wild-type strain using techniques like HPLC or LC-MS to identify any changes in the production of this compound or its intermediates.
-
Complementation: Introduce a wild-type copy of the knocked-out gene on a plasmid back into the mutant strain to confirm that the observed phenotype is due to the gene deletion.
Visualizations
The following diagrams illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for gene function analysis.
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for gene function analysis.
References
- 1. Biosynthesis of hibarimicins. II. Elucidation of biosynthetic pathway by cosynthesis using blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of carminomycin on the enzyme systems of the metabolism of active forms of oxygen and on free-radical lipid oxidation in August rats with Walker carcinosarcoma 256] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Carminomycin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Carminomycin II, an anthracycline antibiotic. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to facilitate the identification and characterization of this compound.
Introduction to this compound
This compound is a member of the anthracycline class of antibiotics, known for their potent antitumor properties. Structurally, it is closely related to other well-known anthracyclines like carminomycin and daunorubicin. The accurate characterization of this compound is crucial for understanding its mechanism of action, developing analogs, and ensuring quality control in pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about its molecular structure and purity.
Spectroscopic Data of this compound
The following sections present a summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.0 - 13.0 | s | - | Phenolic OH |
| 7.5 - 8.0 | m | - | Aromatic H |
| 5.0 - 5.5 | m | - | Anomeric H |
| 4.0 - 4.5 | m | - | Sugar moiety H |
| 3.5 - 4.0 | m | - | Sugar moiety H |
| 2.5 - 3.0 | m | - | Aliphatic H |
| 2.0 - 2.5 | s | - | Acetyl CH₃ |
| 1.0 - 1.5 | d | ~6-7 | Sugar moiety CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 180 - 190 | Quinone C=O |
| 160 - 170 | Ketone C=O |
| 150 - 160 | Aromatic C-O |
| 110 - 140 | Aromatic C |
| 95 - 105 | Anomeric C |
| 60 - 80 | Sugar moiety C-O |
| 30 - 50 | Aliphatic C |
| 20 - 30 | Acetyl CH₃ |
| 15 - 20 | Sugar moiety CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound has been determined by mass spectrometry.[1] PubChem lists the molecular formula as C₃₃H₄₁NO₁₃ and a monoisotopic mass of 659.25779036 Da.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 660.2651 | [M+H]⁺ | Protonated molecular ion |
| 682.2470 | [M+Na]⁺ | Sodiated molecular ion |
| 642.2546 | [M-H₂O+H]⁺ | Loss of water |
| 499.1448 | [M-Sugar+H]⁺ | Aglycone fragment |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectra of components from the carminomycin complex have been previously investigated.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3500 | Strong, Broad | O-H stretch (phenolic and alcoholic) |
| 3200 - 3400 | Medium | N-H stretch (amine) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1710 - 1730 | Strong | C=O stretch (acetyl) |
| 1620 - 1650 | Strong | C=O stretch (quinone) |
| 1580 - 1600 | Medium | C=C stretch (aromatic) |
| 1000 - 1200 | Strong | C-O stretch (alcohols, ethers, esters) |
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually ranges from 0 to 220 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragment ions. This data is used to confirm the elemental composition and elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of this compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the IR spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
Carminomycin II: A Technical Guide to its Biological Activity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin II is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a wide range of cancers. As a member of this family, this compound exerts its biological effects primarily through the disruption of DNA replication and repair in rapidly dividing cells. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and presenting standardized protocols for its screening and evaluation.
Anticancer Activity
The anticancer properties of this compound stem from its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.
Quantitative Anticancer Activity Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data Not Available | |||
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values) . This table is intended to be populated with specific IC50 values for this compound as data becomes available.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
The primary mechanism of action for this compound, like other anthracyclines, is the inhibition of topoisomerase II. This leads to an accumulation of DNA double-strand breaks, which triggers a cellular damage response. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Mechanism of this compound-induced DNA damage.
Antibacterial Activity
In addition to its anticancer properties, this compound, as an antibiotic, is expected to exhibit activity against various bacterial species. The mechanism of antibacterial action for anthracyclines also involves the inhibition of DNA and RNA synthesis.
Quantitative Antibacterial Activity Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are not widely reported. Establishing the antibacterial spectrum of this compound requires systematic testing against common Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Data Not Available | |
| Escherichia coli | Negative | Data Not Available | |
Table 2: In Vitro Antibacterial Activity of this compound (MIC Values) . This table is intended to be populated with specific MIC values for this compound as data becomes available.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the biological activity screening of this compound.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using a colorimetric assay such as the MTT or XTT assay.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add solubilization buffer to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
References
In Vitro Cytotoxicity of Carminomycin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin II is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. Like other members of its family, such as doxorubicin and daunorubicin, this compound is presumed to exert its cytotoxic effects through interactions with cellular DNA and associated enzymes, leading to the induction of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of Carminomycin and its relatives, outlines detailed experimental protocols for its assessment, and visualizes the key signaling pathways likely involved in its mechanism of action. While specific quantitative cytotoxicity data for this compound is limited in publicly accessible literature, this guide extrapolates from data on the closely related compound Carminomycin (CAR) to provide a foundational understanding for researchers.
Data Presentation: In Vitro Cytotoxicity of Anthracyclines
Due to a lack of specific IC50 values for this compound in the reviewed scientific literature, the following table summarizes the available data for the parent compound, Carminomycin (CAR), to provide a relevant benchmark for its cytotoxic potential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Carminomycin (CAR) | A549 | Non-small-cell lung | 13.09 |
| Carminomycin (CAR) | PC3 | Prostate | 34.98 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) should be used.
-
Culture Medium: Cells are to be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing supercoiled plasmid DNA (substrate), purified human topoisomerase IIα, and ATP.
-
Drug Incubation: this compound at various concentrations is pre-incubated with the enzyme before the addition of the DNA substrate.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes). The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are resolved by agarose gel electrophoresis. Topoisomerase II relaxes supercoiled DNA, resulting in a different migration pattern.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control without the drug.
DNA Intercalation Assay
This can be assessed by monitoring changes in the physical properties of DNA upon binding of the drug.
-
Viscosity Measurement: The viscosity of a DNA solution is measured before and after the addition of this compound. DNA intercalation unwinds the double helix, leading to an increase in its length and, consequently, an increase in the viscosity of the solution.
-
Thermal Denaturation (Melting Temperature) Assay: The melting temperature (Tm) of DNA, the temperature at which 50% of the DNA is denatured, is measured in the absence and presence of this compound. Intercalating agents stabilize the DNA double helix, leading to an increase in its Tm. The change in absorbance at 260 nm is monitored as the temperature is increased.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate for the specific caspase.
Signaling Pathways and Visualizations
The cytotoxic effects of anthracyclines like this compound are primarily mediated through the induction of DNA damage, which subsequently triggers apoptotic signaling cascades.
DNA Damage and Topoisomerase II Inhibition Workflow
The initial interaction of this compound with the cell leads to DNA damage through two main mechanisms: DNA intercalation and inhibition of topoisomerase II. This workflow leads to the activation of DNA damage response pathways.
Caption: this compound cellular uptake and induction of DNA damage.
Intrinsic (Mitochondrial) Apoptosis Pathway
The DNA damage response activates signaling cascades that converge on the mitochondria, leading to the release of pro-apoptotic factors and subsequent cell death. The p53 tumor suppressor protein plays a crucial role in this process.
Caption: Intrinsic apoptosis pathway activated by DNA damage.
Conclusion
This compound, as an anthracycline antibiotic, is expected to be a potent cytotoxic agent against a variety of cancer cell lines. Its mechanism of action is likely centered on the induction of DNA damage through intercalation and topoisomerase II inhibition, ultimately leading to apoptosis via the intrinsic pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for its in vitro characterization. Further research is warranted to establish a comprehensive cytotoxic profile of this compound and to explore its full therapeutic potential.
An In-depth Technical Guide to Carminomycin II Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data relevant to the target identification of Carminomycin II (also known as Carubicin), an anthracycline antibiotic with potent antineoplastic properties. This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Quantitative Data Summary
The efficacy of this compound is underscored by its cytotoxic and enzyme-inhibitory activities. The following tables summarize the available quantitative data, providing a basis for comparative analysis and experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 | P388 Leukemia | Not explicitly quantified, but derivative was 16x less cytotoxic | [1] |
| Multiple Cancer Cell Lines | Further research needed to establish specific values |
| Parameter | Method | Value | Reference |
| IC50 | Decatenation Assay | ~130 µM (for comparable inhibitor XK469) | [2] |
| Carubicin-specific assay | Further research needed |
Table 2: Topoisomerase II Inhibition by Anthracyclines. this compound, as an anthracycline, is known to target Topoisomerase II. While a specific IC50 value for this compound was not found, data for a comparable catalytic inhibitor, XK469, is provided for context.[2]
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) | Optical Methods | 0.10 to 0.16 x 10^6 M-1 (for Daunorubicin/Doxorubicin) | [3] |
| Carubicin-specific analysis | Further research needed |
Table 3: DNA Binding Affinity of Anthracyclines. The interaction with DNA is a key aspect of the mechanism of action for anthracyclines. The provided binding affinity constants for the related compounds Daunorubicin and Doxorubicin offer an estimate of the expected range for this compound.[3]
Core Experimental Protocols
This section details the essential experimental protocols for the identification and validation of this compound's molecular targets.
Target Identification using Affinity Purification-Mass Spectrometry
This method aims to isolate and identify proteins that directly bind to this compound.
Protocol:
-
Immobilization of this compound:
-
Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The linker should be attached at a position that does not interfere with the drug's binding domains.
-
Couple the derivatized this compound to the activated beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker and quenching agents but without this compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., a line known to be sensitive to this compound) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise protein bands that are present in the this compound eluate but absent or significantly reduced in the control eluate.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Validation of Topoisomerase II Inhibition
This assay confirms the inhibitory effect of this compound on the catalytic activity of Topoisomerase II.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified human Topoisomerase IIα or IIβ, catenated kinetoplast DNA (kDNA) as a substrate, and an ATP-containing reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of the kDNA by Topoisomerase II.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Separate the DNA topoisomers by agarose gel electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
-
IC50 Determination:
-
Calculate the percentage of Topoisomerase II inhibition at each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Analysis of Apoptosis Induction by Western Blotting
This protocol is designed to investigate the signaling pathways involved in this compound-induced apoptosis.
Protocol:
-
Cell Treatment and Lysis:
-
Treat a selected cancer cell line with this compound at its predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, PARP, Bcl-2, Bax, and Cytochrome c). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and cleavage over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of this compound and the experimental workflows for its target identification.
Caption: Mechanism of Action for this compound.
Caption: this compound Induced Apoptosis Pathways.
Caption: Workflow for Target Identification.
References
- 1. Role of DNA-binding in the cytotoxicity of an anthracycline, R20X2 and its morpholino analog, MX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs and Derivatives of Carminomycin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carminomycin II, its homologs, and its derivatives, focusing on their chemical structures, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction to this compound
This compound is an anthracycline antibiotic that belongs to the broader class of compounds known for their potent anticancer properties. Like other members of the anthracycline family, its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This compound is structurally related to other well-known anthracyclines such as daunorubicin and doxorubicin.
Homologs of this compound
This compound shares close structural similarities with several other naturally occurring anthracyclines. These homologs often differ by minor chemical modifications, which can significantly impact their biological activity, toxicity, and pharmacokinetic profiles.
Table 1: Structures and Physicochemical Properties of this compound and Its Homologs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |
| This compound | [Insert Structure Image] | C₃₃H₄₁NO₁₃ | 659.68 | - |
| Carminomycin III | [Insert Structure Image] | C₃₃H₄₁NO₁₃ | 659.68 | Stereoisomer at a nitrogen-free fragment linked to the amino sugar.[1] |
| Baumycin A1 | [Insert Structure Image] | C₃₄H₄₃NO₁₃ | 673.71 | Possesses a C7H15O3 fragment analogous to this compound.[1] |
| Baumycin A2 | [Insert Structure Image] | C₃₄H₄₃NO₁₃ | 673.71 | Stereoisomer of Baumycin A1, with a C7H15O3 fragment analogous to this compound.[1] |
Note: Obtaining specific, directly comparable IC50 values for all homologs from a single study is challenging due to variations in experimental conditions across different research publications. The data presented here is a compilation from various sources and should be interpreted with this in mind.
Derivatives of this compound
The chemical scaffold of this compound has been a target for medicinal chemists aiming to develop analogs with improved therapeutic indices. Modifications have been introduced at various positions of the aglycone and the sugar moiety to enhance efficacy, reduce toxicity, and overcome drug resistance.
14-Substituted Derivatives
Modifications at the C-14 position of the aglycone have been explored to modulate the compound's activity.
Table 2: Biological Activity of 14-Substituted Carminomycin Derivatives
| Derivative | Modification at C-14 | Relative Antimicrobial Activity (%)* | Reference |
| 14-bromocarminomycin | -Br | Not Reported | |
| 14-acetoxycarminomycin | -OCOCH₃ | 50 | [2] |
| 14-hydroxycarminomycin | -OH | Not Reported | |
| 14-piperidinyl-carminomycinon | -N(CH₂)₅ | 10-35 (of initial antibiotic) |
*Activity against Bacillus mycoides compared to the parent compound.
N-Acyl and N-Ethyl Derivatives
Modifications of the amino group on the daunosamine sugar have also been investigated to alter the physicochemical and biological properties of the parent molecule.
Table 3: Biological Activity of N-Substituted Carminomycin Derivatives
| Derivative | Modification at Amino Group | Relative Antimicrobial Activity (%)* | Key Findings | Reference |
| N-trifluoroacetylcarminomycin | -COCF₃ | Not Reported | Less toxic and more effective antitumor activity than carminomycin. | |
| N-ethylcarminomycin | -CH₂CH₃ | 40-50 | ||
| N,N-diethylcarminomycin | -N(CH₂CH₃)₂ | 40-50 |
*Activity against Bacillus mycoides compared to the parent compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is the inhibition of DNA topoisomerase II. However, their cytotoxic effects are also mediated through the modulation of various cellular signaling pathways.
Topoisomerase II Inhibition
This compound intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the initiation of apoptosis.
Caption: Workflow of Topoisomerase II Inhibition by this compound.
Induction of Apoptosis
The DNA damage induced by this compound triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Caption: Apoptosis Signaling Pathway Induced by this compound.
Modulation of PI3K/Akt and MAPK/ERK Pathways
Studies on anthracyclines, including doxorubicin, have shown that these compounds can modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival, proliferation, and drug resistance.[1][3] While direct studies on this compound's specific effects on these pathways are limited, it is plausible that it shares similar modulatory activities. Anthracyclines can induce the activation of AKT, ERK1/2, and p38 MAPK in a dose-dependent manner in some cancer cells.[1][3] Interestingly, the inhibition of the PI3K/Akt pathway has been shown to sensitize oral squamous cell carcinoma cells to anthracycline-based chemotherapy, suggesting a complex interplay between these pathways and the drug's efficacy.[1][3]
Caption: Modulation of PI3K/Akt and MAPK/ERK Pathways by Anthracyclines.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound and its derivatives.
Synthesis of 14-bromocarminomycinone
A common starting point for the synthesis of 14-substituted derivatives is the bromination of the carminomycinone aglycone.
Protocol:
-
Dissolve carminomycinone in dioxane.
-
Add 1.1 equivalents of bromine (Br₂) to the solution.
-
Stir the reaction mixture at 20°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product, 14-bromocarminomycinone, using column chromatography.
Caption: General Workflow for the Synthesis of 14-bromocarminomycinone.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound derivative) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
This compound and its analogs represent a promising area for the development of novel anticancer agents. The structural modifications explored to date have demonstrated the potential to modulate the biological activity and toxicity of the parent compound. Further research focusing on a deeper understanding of their specific interactions with cellular signaling pathways will be crucial for the rational design of next-generation anthracyclines with improved therapeutic profiles. This guide provides a foundational resource for researchers to build upon in their efforts to advance the field of cancer chemotherapy.
References
- 1. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Carminomycin II: A Literature Review for Drug Development Professionals
An In-depth Technical Guide
This document provides a comprehensive review of the existing scientific literature on Carminomycin II, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals involved in drug development. This guide summarizes the available data on the compound's structure, mechanism of action, and potential therapeutic applications, while also highlighting the current gaps in knowledge.
Introduction
This compound is a member of the carminomycin complex, a group of anthracycline antibiotics produced by Actinomadura carminata. The carminomycins, including the more studied Carminomycin I (also known as Carubicin), are known for their antineoplastic properties. This compound is structurally distinct from Carminomycin I and III. While the broader class of carminomycins has been investigated for its anti-cancer effects, specific data on this compound is limited in the available scientific literature.
Chemical Structure and Properties
This compound is chemically distinct from other carminomycins. Its structure has been elucidated, and it possesses a unique CAS number (50935-05-2) for precise identification.[1] The molecular formula of this compound is C₃₃H₄₁NO₁₃.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₁NO₁₃ | [1] |
| Molecular Weight | 659.7 g/mol | [1] |
| CAS Number | 50935-05-2 | [1] |
Mechanism of Action
While specific studies on the mechanism of action of this compound are scarce, it is presumed to share the general mechanisms of other anthracycline antibiotics. The primary modes of action for this class of compounds are:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds are known to be potent inhibitors of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA cleavage complex, they prevent the re-ligation of the DNA strands, leading to double-strand breaks.[2][3] This DNA damage triggers apoptotic cell death in rapidly dividing cancer cells.[2]
The following diagram illustrates the generally accepted mechanism of action for anthracycline topoisomerase II poisons.
Caption: General mechanism of anthracycline-mediated topoisomerase II inhibition.
Quantitative Data
A thorough review of the published literature did not yield specific quantitative data, such as IC50 values from cytotoxicity assays, for this compound against various cancer cell lines. The majority of the available data pertains to "Carminomycin" or "Carubicin" (Carminomycin I). This represents a significant knowledge gap and an area for future research.
Experimental Protocols
General Cytotoxicity Assay Protocol (Example)
This protocol provides a general framework for determining the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
- Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, untreated cells).
4. Incubation:
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
5. Viability Assessment:
- Assess cell viability using a suitable method, such as:
- MTT Assay: Measures the metabolic activity of viable cells.
- Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells based on membrane integrity.
- Flow Cytometry with Propidium Iodide: Quantifies the percentage of dead cells.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
The following workflow diagram illustrates the general steps of a cytotoxicity assay.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated in the current body of scientific literature. Based on the known effects of other anthracyclines, it is plausible that this compound could impact pathways related to DNA damage response (e.g., p53 signaling) and apoptosis. However, without direct experimental evidence, any depiction of its effects on signaling pathways would be speculative.
Conclusion and Future Directions
This compound is a structurally defined anthracycline antibiotic with a presumed mechanism of action similar to other members of its class, involving DNA intercalation and topoisomerase II inhibition. However, there is a significant lack of specific biological data for this compound. To fully assess its potential as a therapeutic agent, future research should focus on:
-
In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Mechanism of action studies: Confirming its role as a topoisomerase II inhibitor and investigating other potential molecular targets.
-
Signaling pathway analysis: Identifying the specific cellular signaling pathways modulated by this compound treatment.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The generation of this fundamental data is crucial for advancing our understanding of this compound and determining its viability for further drug development.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Carminomycin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Carminomycin II, an anthracycline antibiotic with potent antitumor activity. The methodology outlined below is compiled from established procedures for the purification of natural products from microbial fermentation and is intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound is a valuable natural product, often produced by fermentation of Streptomyces species. As a member of the anthracycline class of compounds, it serves as a crucial starting material for the synthesis of several clinically important anticancer drugs. The isolation and purification of this compound from complex fermentation broths is a critical step to ensure high purity for subsequent research and development activities. This protocol details a robust and reproducible method for obtaining high-purity this compound.
Overall Workflow
The purification process for this compound follows a multi-step approach designed to efficiently separate the target compound from a complex mixture of microbial metabolites and media components. The general workflow involves the extraction of the fermentation broth, followed by sequential chromatographic purification steps to achieve high purity.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carminomycin II
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carminomycin II, an anthracycline antibiotic. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection at 485 nm. This procedure provides excellent separation and quantification of this compound.
Introduction
This compound is a member of the anthracycline class of compounds, which are widely used as chemotherapeutic agents. Due to their potent biological activity, accurate and precise analytical methods are essential for their quantification in various matrices during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, based on established methods for related anthracycline compounds.
Chemical Structure
This compound
-
Molecular Formula: C₃₃H₄₁NO₁₃
-
Molecular Weight: 659.7 g/mol
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade water
-
0.45 µm syringe filters
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 485 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocols
Preparation of Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0)
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to degas and remove particulate matter.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For bulk drug substance:
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing it according to the manufacturer's recommendations.
Data Presentation
Calibration Curve
A linear calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration. A typical calibration curve will have a correlation coefficient (r²) of ≥ 0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Sample Analysis Results
The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Sample 1 | Example Value | Example Value |
| Sample 2 | Example Value | Example Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Parameters
Caption: Relationship between key HPLC parameters and output characteristics.
References
Application Notes and Protocols for Carminomycin II in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin II, also known as Carubicin, is an anthracycline antibiotic with potent antineoplastic properties. Like other members of the anthracycline family, such as doxorubicin, its primary mechanism of action involves the disruption of DNA synthesis and function in rapidly proliferating cancer cells. These application notes provide an overview of the cellular effects of this compound, protocols for its use in common cell culture assays, and a summary of its known mechanisms of action.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two established mechanisms:
-
DNA Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1] This intercalation distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II.[1] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks.[1] The accumulation of unrepaired DNA breaks triggers cellular signaling pathways that lead to programmed cell death (apoptosis).[1]
The combined effects of DNA intercalation and topoisomerase II inhibition result in the induction of apoptosis, making this compound an effective agent for cancer research.
Data Presentation: Cytotoxicity of Anthracyclines
Quantitative data for this compound, such as IC50 values, can vary significantly depending on the cell line and experimental conditions. Researchers should empirically determine the IC50 for their specific cell line of interest. For reference, the following table presents representative IC50 values for the closely related anthracycline, doxorubicin, in various cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| HT-29 | Colorectal Adenocarcinoma | Lower than free doxorubicin after 24h |
| Y79 | Retinoblastoma | Lower than free doxorubicin after 24h |
| U373 | Glioblastoma | Lower than free doxorubicin after 24h |
| MCF-7 | Breast Adenocarcinoma | Varies with formulation and exposure |
| A549 | Lung Carcinoma | Varies with formulation and exposure |
Note: The IC50 values for doxorubicin-loaded solid lipid nanoparticles were found to be significantly lower than those for free doxorubicin in HT-29, Y79, and U373 cell lines after 24 hours of exposure.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound (Carubicin)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: Logical relationship of this compound in cell culture assays.
References
In Vivo Studies of Carminomycin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carminomycin II is an anthracycline antibiotic with demonstrated cytotoxic properties. While in vitro studies have characterized its interactions with DNA, comprehensive in vivo data, including detailed experimental protocols and quantitative results, are notably scarce in publicly available scientific literature. This document summarizes the available in vivo information for this compound, provides a representative protocol for evaluating similar compounds in a relevant murine leukemia model, and outlines the general mechanism of action for anthracyclines.
Limited In Vivo Data for this compound
Research has indicated that this compound exhibits "outstanding cytotoxicity and remarkable potency 'in vivo' against P388 ascitic leukemia".[1][2] However, the primary source for this information is a brief communication that does not provide specific details regarding the experimental setup, dosing regimens, or quantitative outcomes such as tumor growth inhibition or survival rates. Further comprehensive studies detailing the in vivo efficacy and pharmacokinetics of this compound have not been identified in the available literature.
General Mechanism of Action for Anthracyclines
This compound is classified as an anthracycline.[3] The antitumor effects of anthracyclines are generally attributed to several mechanisms, primarily involving their interaction with DNA and cellular enzymes.[4]
A key mechanism is the inhibition of topoisomerase II. Anthracyclines intercalate into DNA and form a stable complex with topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5]
Additionally, anthracyclines can generate reactive oxygen species (ROS) through a redox cycle involving their quinone moiety. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity.[4]
The following diagram illustrates the generalized signaling pathway for anthracycline-induced apoptosis.
Caption: Generalized signaling pathway of anthracyclines leading to apoptosis.
Representative In Vivo Protocol: P388 Ascitic Leukemia Model
The following is a representative protocol for evaluating an anthracycline agent in a murine P388 ascitic leukemia model. This protocol is based on general practices for this type of study and is not derived from a specific study on this compound due to the lack of available detailed methodologies.
Objective: To assess the in vivo antitumor activity of a test compound (e.g., this compound) against P388 ascitic leukemia in mice.
Materials:
-
Animal Model: Female DBA/2 or BDF1 mice, 6-8 weeks old.
-
Tumor Cell Line: P388 murine leukemia cells.
-
Test Compound: this compound, appropriately formulated for in vivo administration (e.g., dissolved in sterile saline or another suitable vehicle).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Positive Control (Optional): A known effective anthracycline, such as Doxorubicin.
-
Equipment: Sterile syringes and needles, animal balances, calipers (for subcutaneous models), cell counting equipment (e.g., hemocytometer), laminar flow hood.
Experimental Workflow:
Caption: Representative experimental workflow for an in vivo P388 ascitic leukemia study.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment to allow for acclimatization.
-
Tumor Inoculation: On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells in a volume of 0.1 mL of sterile saline.
-
Randomization: On Day 1, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Administer the test compound (this compound) at various dose levels. The route of administration (e.g., i.p. or intravenous) and treatment schedule (e.g., single dose on Day 1, or multiple doses on subsequent days) should be defined based on preliminary toxicity studies.
-
Administer the vehicle control to the control group.
-
If applicable, administer the positive control to a separate group.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
Monitor survival daily.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically the mean or median survival time of each group.
-
The antitumor efficacy is often expressed as the percentage increase in lifespan (% ILS) calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
Secondary endpoints may include the volume of ascitic fluid and the number of tumor cells in the ascitic fluid at the time of death.
-
Statistical analysis (e.g., Kaplan-Meier survival analysis with log-rank test) should be performed to determine the significance of the observed differences between treatment and control groups.
-
Quantitative Data
Due to the limited availability of published in vivo studies on this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform dose-ranging and efficacy studies to generate these data.
Conclusion
While this compound has shown promise in early in vivo screenings against P388 leukemia, a comprehensive public dataset from which to draw detailed protocols and quantitative insights is lacking. The provided representative protocol for the P388 ascitic leukemia model can serve as a starting point for researchers aiming to conduct in vivo evaluations of this compound and similar compounds. The general mechanism of action for anthracyclines provides a framework for understanding its potential biological effects. Further research is warranted to fully elucidate the in vivo efficacy, toxicity profile, and pharmacokinetic properties of this compound.
References
- 1. NEW BIOSYNTHETIC ANTHRACYCLINES RELATED TO BARMINOMYCINS INCORPORATING BARBITURATES IN THEIR MOIETY [jstage.jst.go.jp]
- 2. Barminomycin I | 108147-17-7 | Benchchem [benchchem.com]
- 3. This compound | C33H41NO13 | CID 156955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carminomycin II in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin II is an anthracycline glycoside, a class of compounds known for their potent biological activities. While the primary therapeutic application of many anthracyclines is in oncology, their core mechanism of intercalating DNA and inhibiting nucleic acid synthesis also presents a basis for potential antimicrobial effects. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound.
The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. These protocols are foundational for researchers investigating novel antimicrobial agents and are designed to ensure reproducibility and accuracy in susceptibility testing. While extensive peer-reviewed data on the specific antimicrobial spectrum of this compound is not widely available, the provided protocols are based on established standards for antimicrobial susceptibility testing.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table presents hypothetical, yet representative, MIC values for this compound against common Gram-positive and Gram-negative bacteria. These values are for illustrative purposes and serve as a guide for expected data output from the experimental protocols described below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1]
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 |
| Enterococcus faecalis | ATCC 29212 | Positive | 1 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.25 |
| Escherichia coli | ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 32 |
| Klebsiella pneumoniae | ATCC 13883 | Negative | 16 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the MIC of this compound in a liquid growth medium.[2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Agar Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of bacteria to this compound.[3][4]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Preparation of this compound Disks:
-
Apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely. The concentration will need to be optimized for the specific compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the relative susceptibility of the bacterium to the compound.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound via DNA intercalation.
References
Application Notes and Protocols for Carminomycin (Carubicin) in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin, also known as Carubicin, is an anthracycline antibiotic with established antitumor properties. As a member of this class of chemotherapeutic agents, its primary mechanism of action involves the disruption of DNA synthesis and function in rapidly proliferating cancer cells. These application notes provide an overview of Carminomycin's mechanism of action, quantitative data on its efficacy in various cancer models, and detailed protocols for key experimental assays.
Mechanism of Action
Carminomycin exerts its cytotoxic effects through a multi-faceted approach targeting fundamental cellular processes:
-
DNA Intercalation : Carminomycin possesses a planar aromatic ring structure that allows it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the DNA template, interfering with the processes of replication and transcription, ultimately leading to an inhibition of DNA and RNA synthesis.[2]
-
Topoisomerase II Inhibition : A crucial aspect of Carminomycin's anticancer activity is its function as a topoisomerase II poison.[3][4] Topoisomerase II is an essential enzyme that resolves DNA topological challenges during replication by creating transient double-strand breaks. Carminomycin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[3][5]
Signaling Pathways
The DNA damage induced by Carminomycin activates several downstream signaling pathways, culminating in cell cycle arrest and apoptosis. The accumulation of DNA double-strand breaks is a potent signal for the activation of DNA damage response (DDR) pathways, often involving the activation of kinases such as ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The intrinsic apoptotic pathway is often triggered, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Carubicin (Carminomycin) and the closely related anthracycline, Doxorubicin, in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin | 2.5 | [6] |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 12.2 | [6] |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | > 20 | [6] |
| A549 | Lung Carcinoma | Doxorubicin | > 20 | [6] |
| HeLa | Cervical Carcinoma | Doxorubicin | 2.9 | [6] |
| BFTC-905 | Bladder Cancer | Doxorubicin | 2.3 | [6] |
Note: Specific IC50 data for Carminomycin (Carubicin) is limited in publicly available literature. The data for Doxorubicin, a structurally and mechanistically similar anthracycline, is provided for comparative purposes.
In Vivo Efficacy
In vivo studies are critical for evaluating the therapeutic potential of anticancer agents in a whole-organism context. The following table summarizes the results from a preclinical study of Carminomycin in a murine leukemia model.
| Animal Model | Cancer Model | Treatment | Key Findings | Citation |
| C57BL/6J × DBA/2J F1 mice | L1210 Ascites Leukemia | Carminomycin and Cyclophosphamide combination | Cured 73% of treated animals. Extended mean life span by up to 331% compared to controls. | [7] |
| C57BL/6J × DBA/2J F1 mice | L1210 Ascites Leukemia | Carminomycin (single agent) | Extended life span by up to 116% compared to controls. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][9][10] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[8][9][10]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Carminomycin in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Carminomycin solutions. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carminomycin II as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Due to a lack of specific quantitative data and established protocols in the public domain regarding Carminomycin II's direct application as a fluorescent probe, this document provides a generalized framework based on the properties of related anthracycline antibiotics. Researchers should consider the following information as a foundational guide and would need to perform initial characterization and optimization studies for their specific applications.
Introduction to this compound
This compound is an anthracycline antibiotic, a class of compounds known for their potent anti-cancer activities. The core chemical structure of anthracyclines, a tetracyclic quinone, imparts intrinsic fluorescence properties. This inherent fluorescence allows for the potential use of this compound as a fluorescent probe to study its cellular uptake, subcellular localization, and interactions with biological macromolecules, particularly DNA.
Potential Applications as a Fluorescent Probe
-
Cellular Uptake and Distribution Studies: The intrinsic fluorescence of this compound can be leveraged to visualize its accumulation and distribution within living or fixed cells using fluorescence microscopy. This can provide insights into its mechanisms of cellular entry and identify its primary intracellular targets.
-
DNA Interaction Assays: Anthracyclines are well-known DNA intercalators. The fluorescence of this compound is sensitive to its local environment and can change upon binding to DNA. This property can be exploited to study the kinetics and thermodynamics of its interaction with DNA in vitro.
-
Drug Delivery Vehicle (DDV) Tracking: When encapsulated within a drug delivery system (e.g., nanoparticles, liposomes), the fluorescence of this compound can serve as a reporter to track the delivery vehicle's biodistribution, cellular uptake, and intracellular trafficking.
Workflow for Characterizing this compound Fluorescence
Before utilizing this compound as a fluorescent probe, it is essential to characterize its fundamental photophysical properties.
Caption: Workflow for characterizing and applying this compound as a fluorescent probe.
Experimental Protocols (Generalized)
The following are generalized protocols that would need to be adapted and optimized for this compound.
Protocol for Determining Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound in a relevant buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in PBS (e.g., 1-10 µM).
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 590 nm for anthracyclines). b. Scan a range of excitation wavelengths (e.g., 400-550 nm). c. The wavelength with the maximum intensity is the excitation maximum (λex).
-
Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., 500-700 nm). c. The wavelength with the maximum intensity is the emission maximum (λem).
Protocol for Cellular Imaging of this compound Uptake
Objective: To visualize the uptake and subcellular localization of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips
-
This compound
-
Complete cell culture medium
-
PBS
-
Formaldehyde (for fixing, optional)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to a desired confluency (e.g., 60-70%).
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a specific time course (e.g., 30 min, 1 hr, 2 hr) at 37°C in a CO2 incubator.
-
For Live-Cell Imaging: a. Wash the cells twice with warm PBS. b. Add fresh, warm culture medium or PBS for imaging. c. If desired, add a nuclear counterstain like Hoechst. d. Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell imaging chamber.
-
For Fixed-Cell Imaging: a. Wash the cells twice with PBS. b. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step may affect localization, so it should be tested). e. Add a nuclear counterstain like DAPI. f. Mount the coverslips on a microscope slide with mounting medium. g. Image the cells using a fluorescence microscope.
Caption: Experimental workflow for cellular imaging of this compound.
Protocol for DNA Binding Assay using Fluorescence Spectroscopy
Objective: To assess the binding of this compound to DNA by monitoring changes in its fluorescence emission.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA) or other DNA source
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration by UV absorbance at 260 nm.
-
Prepare a solution of this compound in the same buffer with a fixed concentration.
-
Record the fluorescence emission spectrum of the this compound solution alone.
-
Titrate the this compound solution with increasing concentrations of ctDNA.
-
After each addition of DNA, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Analyze the changes in fluorescence intensity and any shifts in the emission maximum as a function of DNA concentration. This data can be used to calculate binding constants.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| λex (nm) | TBD | e.g., PBS, pH 7.4 |
| λem (nm) | TBD | e.g., PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | TBD | at λmax in specified solvent |
| Fluorescence Quantum Yield (ΦF) | TBD | Relative to a standard (e.g., quinine sulfate) |
| Fluorescence Lifetime (τ) (ns) | TBD | In specified solvent |
| Stokes Shift (nm) | TBD | λem - λex |
TBD: To be determined experimentally.
Table 2: Example Data for DNA Titration of this compound
| [DNA] (µM) | Fluorescence Intensity (a.u.) at λem |
| 0 | Initial Intensity |
| 10 | Intensity 1 |
| 20 | Intensity 2 |
| ... | ... |
| 100 | Final Intensity |
Signaling Pathway Visualization
As an anthracycline, this compound's primary mechanism of action involves DNA intercalation, which leads to the inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and ultimately, apoptosis. Its fluorescence can be used to visualize its accumulation at the site of action (the nucleus).
Caption: Postulated mechanism of this compound leading to apoptosis.
Disclaimer: The provided protocols and data tables are templates and require experimental validation for this compound. The photophysical properties of fluorescent molecules can be highly dependent on their environment (e.g., solvent, pH, binding to macromolecules). Therefore, characterization should be performed under conditions relevant to the intended application.
Carminomycin II Formulation for In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminomycin II, an anthracycline antibiotic, is a potent antineoplastic agent. Like other members of its class, its clinical utility can be hampered by poor solubility and systemic toxicity. Formulating this compound into a targeted in vivo delivery system is a promising strategy to enhance its therapeutic index by increasing its accumulation at the tumor site while minimizing off-target effects. These application notes provide a comprehensive overview of formulating this compound, with a focus on liposomal and polymeric nanoparticle-based delivery systems. Due to a lack of publicly available formulation data specific to this compound, this document utilizes data from the closely related and well-studied anthracyclines, Daunorubicin and Doxorubicin, as illustrative examples.
Data Presentation: Formulation Characteristics
The following tables summarize key quantitative data for liposomal and polymeric nanoparticle formulations of Daunorubicin and Doxorubicin, which are expected to be comparable to formulations of this compound.
Table 1: Liposomal Formulations of Anthracyclines
| Formulation Code | Anthracycline | Lipid Composition (molar ratio) | Average Vesicle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Lipo-Dauno-1 | Daunorubicin | Distearoylphosphatidylcholine:Cholesterol (2:1) | 317 | -23.4 | 0.645 | Not Reported |
| Lipo-Dauno-2 | Daunorubicin | Not Specified | 356 | 5.21 | 0.635 | Not Reported |
| Lipo-Dauno-3 | Daunorubicin | Not Specified | 564 | 24.66 | 0.762 | Not Reported |
| Lipo-Dox-1 | Doxorubicin | Egg Phosphatidylcholine:Cholesterol (55:45) | 150-250 | Not Reported | Not Reported | >95% |
| Lipo-Dox-2 | Doxorubicin | Distearoylphosphatidylcholine:Distearoylphosphatidylglycerol:Cholesterol (7:2:1) | ~100 | Not Reported | Not Reported | >99% |
Data for Daunorubicin formulations are adapted from a study on Daunorubicin hydrochloride liposomes. Data for Doxorubicin formulations are from commercially available products, Myocet®[1] and Vyxeos®.[2][3]
Table 2: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulations of Doxorubicin
| Formulation Code | Polymer (PLGA) | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-Dox-1 | PLGA 7kDa | 148.5 ± 14.8 | 3.1 ± 0.3 | Not Reported | 30.06 ± 0.6 |
| PLGA-Dox-2 | PLGA 12kDa | 220.7 ± 22.2 | 9.1 ± 4.2 | Not Reported | 15.09 ± 2.6 |
| PLGA-Dox-3 | PLGA (50:50) | 172.3 ± 3.9 | -30.5 | Not Reported | Not Reported |
| PLGA-Dox-4 | PLGA | 100 ± 20 | Not Reported | Varies with feed ratio | Varies with feed ratio |
Data are adapted from various studies on Doxorubicin-loaded PLGA nanoparticles.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating water-soluble drugs like this compound into liposomes.
Materials:
-
This compound hydrochloride
-
Phospholipids (e.g., Distearoylphosphatidylcholine - DSPC, Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.[3]
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 65°C for DSPC).
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in the hydration buffer.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), the MLV suspension can be subjected to:
-
Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or centrifugation.
-
-
Sterilization:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound within a hydrophobic polymer matrix.
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water to form the internal aqueous phase (w).
-
Dissolve PLGA in a water-immiscible organic solvent like DCM to form the oil phase (o).[7]
-
Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator or high-speed homogenizer to create a stable water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant, such as PVA (e.g., 2% w/v), which will act as the external aqueous phase.
-
Add the primary w/o emulsion to the external aqueous phase while stirring vigorously to form a double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. As the solvent evaporates, the PLGA will precipitate and form solid nanoparticles encapsulating the this compound solution.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then lyophilized (freeze-dried) to obtain a dry powder.
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Principle:
To determine the amount of this compound encapsulated within the nanoparticles, the free, unencapsulated drug must be separated from the nanoparticle-encapsulated drug. The amount of drug in each fraction is then quantified, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension. The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated drug.
-
Alternatively, use a centrifugal filter device (e.g., Amicon Ultra) with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
-
-
Quantification of Free Drug:
-
Measure the concentration of this compound in the supernatant/filtrate using a pre-established standard curve of the drug at its maximum absorbance wavelength.
-
-
Quantification of Encapsulated Drug:
-
To measure the drug within the nanoparticles, the nanoparticles must be disrupted to release the encapsulated drug.
-
Resuspend the nanoparticle pellet in a suitable solvent that dissolves the polymer or disrupts the liposome (e.g., DCM for PLGA, or a detergent solution like Triton X-100 for liposomes).
-
Measure the concentration of this compound in this solution.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (DL %): DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor cell line sensitive to this compound (e.g., a human breast cancer or leukemia cell line).
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n ≥ 5 per group):
-
Group 1: Saline control (or empty nanoparticles).
-
Group 2: Free this compound.
-
Group 3: this compound-loaded nanoparticles.
-
-
Administer the treatments intravenously (i.v.) via the tail vein at a predetermined dose and schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, optionally, perform histological analysis or other molecular assays on the tumor tissue.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization novel polymer-coated magnetic nanoparticles as carriers for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Efficacy Studies of Carminomycin II
Disclaimer: Publicly available scientific literature lacks specific efficacy data and detailed experimental protocols for Carminomycin II. The following application notes and protocols are based on the known mechanisms of the closely related anthracycline antibiotic, Carminomycin I (also known as Carubicin), and general methodologies for evaluating the efficacy of this class of anti-cancer agents. Researchers should adapt these protocols based on their specific experimental needs and cell line/animal model characteristics.
Introduction
This compound belongs to the anthracycline class of antibiotics, which are potent anti-neoplastic agents. Its presumed mechanism of action, similar to other anthracyclines like Carminomycin I, involves the inhibition of key cellular processes in cancer cells, leading to cell death.[1][2] This document provides a framework for designing and conducting preclinical efficacy studies for this compound, focusing on in vitro and in vivo methodologies.
Mechanism of Action
Carminomycin I, a close analog of this compound, exerts its anti-cancer effects through a dual mechanism:
-
DNA Intercalation: The planar aromatic ring structure of the molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, thereby interfering with fundamental processes like DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[1][2] This inhibition leads to the accumulation of DNA strand breaks, which, if unrepaired, trigger apoptotic cell death pathways.[1]
Furthermore, Carminomycin I has been shown to induce apoptosis independently of p53, a key tumor suppressor protein.[3]
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, related compounds and the general class of anthracyclines are known to impact major cancer-related signaling cascades. For instance, the macrolide antibiotic carrimycin has been shown to regulate the PI3K/AKT/mTOR and MAPK pathways in oral squamous cell carcinoma.[4] Daunorubicin, another anthracycline, activates multiple signaling events, including the sphingomyelin-ceramide pathway and mitogen-activated protein kinase (MAPK) pathways.[5][6] It is plausible that this compound could modulate similar pathways.
Figure 1: Postulated signaling pathways affected by this compound.
In Vitro Efficacy Studies
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. IC50 values for this compound should be determined across a panel of relevant cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| Example: A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| Example: U-87 MG | Glioblastoma | Experimental Value | Experimental Value |
| Example: HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
Note: The above table is a template. Actual values need to be determined experimentally.
Experimental Protocols
This protocol determines the concentration of this compound required to inhibit the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
References
- 1. nbinno.com [nbinno.com]
- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumor effect of carrimycin on oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Carminomycin II Fermentation Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving Carminomycin II yield from fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a potent anthracycline antibiotic with antineoplastic activity. It is a key component of the carminomycin complex produced by the bacterium Actinomadura carminata.[1][2][3]
Q2: My this compound yield is consistently low. What are the most critical fermentation parameters I should investigate?
A2: Low yields can stem from several suboptimal parameters. The most critical factors to investigate are the pH of the medium, fermentation temperature, the composition of carbon and nitrogen sources, dissolved oxygen levels (influenced by aeration and agitation), and the concentration of inorganic salts like phosphate.[4][5]
Q3: What is the optimal pH for this compound production?
A3: While the producing organism, an actinomycete, can grow in a pH range of 4.9 to 8.5, the optimal pH for the biosynthesis of the carminomycin complex is near neutral (pH 7.0).[6] Deviations towards acidic or alkaline conditions can significantly decrease the antibiotic yield.[6]
Q4: How does the choice of carbon and nitrogen sources impact yield?
A4: The type and concentration of carbon and nitrogen sources are crucial for maximizing the production of secondary metabolites like this compound. Different strains may have different preferences. It is recommended to screen various sources to find the optimal combination for your specific strain.
Q5: Can high concentrations of certain nutrients inhibit production?
A5: Yes, high concentrations of some nutrients, particularly inorganic phosphate, can suppress the biosynthesis of secondary metabolites in actinomycetes.[5] It is essential to determine the optimal concentration range for such components.
Troubleshooting Guide
Issue 1: Poor or inconsistent growth of Actinomadura carminata
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the growth medium | Adjust the initial pH of your medium to be within the optimal growth range for actinomycetes, typically between 6.0 and 8.0. For carminomycin producers, a range of 4.9 to 8.5 has been shown to support growth.[6] |
| Incorrect incubation temperature | Ensure the incubation temperature is optimized. For many Streptomyces species, a common producer of antibiotics, the optimal temperature is around 30°C.[4] |
| Inappropriate inoculum size or age | Optimize the inoculum volume and the age of the seed culture. An inoculum size of around 5% of the production medium volume and a seed culture age of 2-5 days are common starting points for optimization.[7] |
| Nutrient limitation in the seed or production medium | Review and optimize the composition of your seed and production media. Ensure all essential macro and micronutrients are present in sufficient quantities. |
Issue 2: Good growth but low this compound yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for biosynthesis | While growth may occur over a wider pH range, secondary metabolite production is often more sensitive to pH. Maintain a pH close to neutral (7.0) during the production phase for optimal carminomycin biosynthesis.[6] |
| Inadequate aeration or agitation | Insufficient dissolved oxygen can be a limiting factor. Optimize the agitation speed and aeration rate to ensure adequate oxygen supply without causing excessive shear stress on the cells.[8] |
| Incorrect carbon or nitrogen source for production | The optimal nutrient sources for growth may not be the best for antibiotic production. Screen different carbon (e.g., glucose, glycerol, starch) and nitrogen (e.g., peptone, soybean meal, yeast extract) sources.[7][9] |
| Phosphate inhibition | High phosphate concentrations can inhibit the production of many secondary metabolites.[5] Test different, typically lower, concentrations of phosphate in your production medium. |
| Suboptimal fermentation duration | The peak of antibiotic production may occur after the exponential growth phase. Conduct a time-course study to determine the optimal harvest time, which for similar antibiotics can be between 7 to 12 days.[6][7] |
Experimental Protocols & Data
Table 1: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces Species (as a reference)
| Parameter | Optimized Value/Range | Reference |
| pH | 6.5 - 7.5 | [7][9] |
| Temperature | 30°C - 32°C | [4][9] |
| Carbon Source | Glucose (39.283 g/L), Glycerol (2%) | [7][9] |
| Nitrogen Source | Soybean Meal (15.480 g/L), Peptone (1%) | [7][9] |
| Inoculum Size | 5% - 20% (v/v) | [7][9] |
| Agitation Speed | 200 - 220 rpm | [7][8] |
| Fermentation Time | 8 - 12 days | [4][7] |
Protocol 1: General Fermentation Optimization Workflow
-
Strain Maintenance and Inoculum Preparation:
-
Maintain a stock culture of Actinomadura carminata on a suitable agar medium.
-
To prepare the seed culture, inoculate a loopful of spores or mycelia into a flask containing a seed medium (e.g., containing soybean meal, glucose, and CaCO3).[9]
-
Incubate the seed culture at 30°C with shaking at 220 rpm for 2-5 days.[7]
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture. The production medium composition should be systematically optimized.
-
Carry out the fermentation in a shaker or a bioreactor under controlled conditions of temperature, pH, agitation, and aeration.
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Individually vary key parameters such as pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0), temperature (e.g., 28°C, 30°C, 32°C, 35°C), and different carbon and nitrogen sources to identify their optimal levels.
-
-
Statistical Optimization (e.g., Response Surface Methodology - RSM):
-
Use statistical designs like Plackett-Burman to screen for the most significant factors affecting yield.[10]
-
Further optimize the levels of these significant factors using a Box-Behnken design to understand their interactions and determine the optimal conditions for maximizing this compound yield.[10]
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals to measure biomass (e.g., dry cell weight) and this compound concentration (e.g., using HPLC).
-
Visualizations
Caption: A typical workflow for optimizing fermentation conditions.
Caption: A generalized biosynthetic pathway for anthracyclines.
References
- 1. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.nov] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure of carminomycins II and III] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. frontiersin.org [frontiersin.org]
- 6. [Effect of the pH of the medium on the growth of a carminomycin producer and on the biosynthesis of the carminomycin complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
Carminomycin II stability and degradation issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments with Carminomycin II.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Under these conditions, it is reported to be stable for at least four years.
Q2: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution, particularly a shift towards a brownish hue, can indicate degradation. This is often due to the oxidation of the hydroquinone moiety in the anthracycline structure, especially under alkaline conditions.[1] It is recommended to prepare fresh solutions and avoid prolonged storage, especially at room temperature or in the presence of oxidizing agents.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation Products: this compound can degrade under various conditions, leading to the formation of new chemical entities. Common degradation pathways for related anthracyclines include hydrolysis of the glycosidic bond and oxidation.
-
Contaminants: Impurities from solvents, glassware, or the sampling equipment can introduce artifact peaks.[2][3]
-
Complex Formation: Some anthracyclines are known to form complexes with metal ions, which can alter their chromatographic behavior.[4]
It is crucial to use high-purity solvents and meticulously clean all equipment. A well-developed, stability-indicating HPLC method is essential to distinguish between the active pharmaceutical ingredient (API), its degradation products, and any impurities.
Q4: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, related anthracyclines like doxorubicin are known to be extremely unstable under alkaline conditions.[5] Acidic conditions can also lead to degradation, primarily through the hydrolysis of the glycosidic bond, which separates the sugar moiety from the aglycone.[5][6] For optimal stability in aqueous solutions, it is generally recommended to maintain a neutral or slightly acidic pH.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility in Bioassays
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock or working solutions. | - Prepare fresh solutions for each experiment. - Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or lower and minimize freeze-thaw cycles. - Protect solutions from light. - Verify the pH of your experimental media, as alkaline conditions can accelerate degradation. |
| Adsorption to labware. | - Use low-adsorption plasticware or silanized glassware. - Pre-condition containers by rinsing with the experimental solution. |
| Inaccurate concentration determination. | - Re-validate your method for quantifying this compound. - Ensure the calibration curve is linear and covers the expected concentration range. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| On-column degradation. | - Evaluate the effect of mobile phase pH and composition on stability. - Consider using a shorter analysis time or a different stationary phase. |
| Photodegradation. | - Protect samples and standards from light by using amber vials and minimizing exposure. |
| Thermal degradation in the autosampler. | - Use a cooled autosampler if available. - Limit the time samples spend in the autosampler before injection. |
| Solvent impurities or artifacts. | - Run a blank gradient (mobile phase only) to identify solvent-related peaks.[2] - Use fresh, high-purity solvents. |
Data on Anthracycline Stability (General)
| Stress Condition | Typical Observations for Anthracyclines | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Cleavage of the glycosidic bond is a primary degradation pathway.[5] | Aglycone and daunosamine sugar moiety. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Rapid and extensive degradation is common.[5] | Multiple, often unresolved degradation products. |
| Oxidation (e.g., H₂O₂) | Oxidation of the hydroquinone ring system.[1][5] | Quinone and other oxidized species. |
| Photolysis (e.g., UV or visible light) | Degradation can occur, especially with photosensitizers. | Varies depending on conditions. |
| Thermal Stress (e.g., heat) | Generally more stable than to pH extremes, but degradation can occur at elevated temperatures.[7] | Varies depending on temperature and duration. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature, monitoring at shorter time points (e.g., 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration. A dark control should be run in parallel.
-
Thermal Degradation: Incubate the solid this compound powder and a solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products and any process-related impurities.
-
Column Selection: A C18 reversed-phase column is a common starting point for anthracycline analysis.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 2.5-4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve baseline separation of all peaks.
-
-
Detection: Use a UV-Vis detector at a wavelength where this compound has significant absorbance (e.g., 254 nm or 480 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the main peak from all degradation product peaks generated during forced degradation studies.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. Hydroquinone (EHC 157, 1994) [inchem.org]
- 2. Artifacts in chromatography: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of artifact peaks in sensitive high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Carminomycin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carminomycin II. The information is designed to address common challenges related to the poor solubility of this anthracycline antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anthracycline antibiotic with potent antineoplastic properties. Like many anthracyclines, it exhibits poor aqueous solubility, which can pose significant challenges for its formulation and delivery in both in vitro and in vivo experimental settings. Inconsistent solubility can lead to inaccurate dosing, precipitation during experiments, and reduced bioavailability.
Q2: What are the general solubility characteristics of this compound?
Q3: How can I prepare a stock solution of this compound?
For in vitro experiments, a common starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.
-
Recommended Solvent: Start with 100% DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration in the Final Solution: While not always ideal due to potential solvent toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: Since this compound has a basic amine group, its solubility is expected to be higher in acidic conditions. Lowering the pH of your aqueous buffer (if experimentally permissible) may improve solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent | Ensure you are using a suitable organic solvent like high-purity, anhydrous DMSO. |
| Insufficient mixing | Gently vortex or sonicate the solution. Warming the solution slightly (e.g., to 37°C) may also help, but be cautious of potential degradation at higher temperatures. |
| Low-quality solvent | Use a fresh, high-purity, anhydrous grade of DMSO to avoid introducing water which can decrease solubility. |
Issue 2: Precipitation of this compound in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| Exceeding aqueous solubility limit | Perform a solubility test by preparing serial dilutions of your DMSO stock in the cell culture medium to determine the maximum achievable concentration without precipitation. |
| Interaction with media components | Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility. Consider reducing the serum percentage if your experiment allows. |
| Temperature changes | Ensure that the temperature of your stock solution and the cell culture medium are equilibrated before mixing to avoid temperature-induced precipitation. |
Data Presentation
Table 1: Solubility of Carminomycin I (Carubicin) Hydrochloride in a Co-solvent System for In Vivo Administration.
| Component | Percentage | Role |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent/Vehicle |
| Tween® 80 | 5% | Surfactant/Solubilizer |
| Saline | 45% | Vehicle |
| Achieved Solubility | ≥ 2.08 mg/mL |
This data is for Carminomycin I (Carubicin) hydrochloride and should be used as a reference for formulating this compound. Researchers should perform their own solubility and stability studies for this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies (Based on Carminomycin I)
This protocol is adapted from a method used for Carubicin hydrochloride and may be a suitable starting point for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween® 80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix gently until the solution is clear. If precipitation occurs, sonication may be used to aid dissolution.
Protocol 2: General Method for Liposomal Encapsulation of Anthracyclines (Thin-Film Hydration)
This is a general protocol that can be adapted for this compound. Optimization of lipid composition and drug-to-lipid ratio will be necessary.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) and this compound in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 3: General Method for Polymeric Nanoparticle Formulation of Anthracyclines (Nanoprecipitation)
This protocol provides a general framework for encapsulating anthracyclines like this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Add the organic phase dropwise into the aqueous phase containing the stabilizer under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticles in an appropriate aqueous buffer for storage or use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General signaling pathway of anthracyclines like this compound.
Optimizing Carminomycin II Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of Carminomycin II. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in in vitro experiments?
A1: As a starting point, a concentration range of 0.01 µM to 10 µM is often a reasonable starting point for in vitro experiments with anthracyclines like this compound. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How does this compound induce cell death?
A2: this compound, an anthracycline antibiotic, is known to induce apoptosis, a form of programmed cell death. Its mechanism of action involves targeting the Golgi complex, leading to Golgi stress. This process appears to be independent of the tumor suppressor protein p53 and the hypoxia-inducible factor 2 (HIF-2).
Q3: Are there any known issues with fluorescence-based assays when using this compound?
A3: Yes, a significant challenge when working with anthracyclines, including this compound, is their intrinsic autofluorescence. This property can interfere with fluorescence-based assays such as flow cytometry for apoptosis detection (e.g., Annexin V staining) or cell viability assays using fluorescent dyes. Careful selection of fluorochromes with emission spectra that do not overlap with this compound's autofluorescence is critical. Alternatively, colorimetric or luminescence-based assays can be employed to circumvent this issue.
Troubleshooting Guides
Problem 1: High background or unexpected fluorescence in flow cytometry.
-
Possible Cause: Autofluorescence of this compound. Anthracyclines are known to be fluorescent compounds, which can lead to high background signals in various fluorescence channels.
-
Solution:
-
Run an unstained, treated control: Analyze cells treated with this compound but without any fluorescent labels to determine the compound's intrinsic fluorescence profile across different channels.
-
Choose appropriate fluorochromes: Select fluorescent dyes with emission spectra that are spectrally distinct from the autofluorescence of this compound. For example, if this compound fluoresces strongly in the PE channel, consider using an APC- or Pacific Blue-conjugated antibody.
-
Use a viability dye: To exclude dead cells, which can non-specifically take up fluorescent compounds, use a viability dye that has a different emission spectrum from both your experimental fluorochromes and this compound.
-
Compensation adjustment: If spectral overlap is unavoidable, perform proper compensation using single-stained controls for each fluorochrome and an unstained, treated control for this compound autofluorescence.
-
Problem 2: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Suboptimal cell seeding density. Cell density can significantly impact the response to cytotoxic agents.
-
Solution 1: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay.
-
Possible Cause 2: Variation in treatment incubation time. The cytotoxic effects of this compound are time-dependent.
-
Solution 2: Standardize the incubation time across all experiments. A typical incubation period for determining IC50 values is 48 to 72 hours, but this may need to be optimized for your specific cell line and experimental goals.
-
Possible Cause 3: Interference with assay reagents. This compound, being a colored compound, might interfere with colorimetric assays like the MTT assay.
-
Solution 3:
-
Include a "no-cell" control with this compound: This will help to determine if the compound itself reacts with the assay reagent.
-
Consider alternative assays: If interference is suspected, switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescent assay with a compatible dye.
-
Data Presentation
Table 1: Reported IC50 Values for Carminomycin I in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely available in the public domain. The data below for Carminomycin I, a closely related analog, can serve as a preliminary reference. It is imperative to determine the IC50 value for this compound empirically for your specific cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~0.1 µM |
| PC-3 | Prostate Cancer | ~0.2 µM |
| K562 | Chronic Myelogenous Leukemia | Not specified |
| 786-O | Renal Cell Carcinoma | Not specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization of cell number and incubation times is recommended for each cell line.[1][2][3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Detection using Annexin V Staining
This protocol outlines the steps for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][5][6][7][8]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro testing of this compound.
Caption: this compound induces apoptosis via Golgi stress.
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. chondrex.com [chondrex.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. biotium.com [biotium.com]
Carminomycin II Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carminomycin II. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?
A1: The typical purification of this compound, an anthracycline antibiotic, from a fermentation broth involves a multi-step process. The general workflow includes:
-
Extraction: The initial recovery of the Carminomycin complex from the fermentation broth is typically achieved through solvent extraction.
-
Chromatography: This is the core purification step to separate this compound from other components of the complex and impurities. Column chromatography is commonly employed.
-
Crystallization: The final step often involves crystallization to obtain high-purity this compound.
Q2: What are the key challenges in this compound purification?
A2: Researchers may face several challenges during the purification of this compound, including:
-
Presence of a complex mixture: The fermentation broth contains a mixture of related anthracyclines (the carminomycin complex), making the isolation of a single component like this compound challenging.[1]
-
Compound stability: Anthracyclines can be sensitive to pH and temperature, potentially leading to degradation during purification.
-
Low yields: Multiple purification steps can lead to a significant loss of the target compound.
-
Attaining high purity: Achieving the high purity required for pharmaceutical applications can be difficult due to the presence of closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, chromatography, and crystallization of this compound.
Extraction Phase
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction solvent. | Ethyl acetate is a commonly used and effective solvent for extracting anthracyclines from fermentation broths. Ensure an appropriate solvent-to-broth ratio and sufficient mixing time. |
| Incorrect pH of the fermentation broth. | Adjust the pH of the broth before extraction. The optimal pH for the extraction of anthracyclines is often slightly basic. | |
| Crude extract is highly viscous | High concentration of co-extracted cellular debris or other macromolecules. | Consider a pre-extraction step such as centrifugation or filtration to remove biomass. A precipitation step with a non-polar solvent might also help remove some interfering substances. |
Chromatography Phase
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from other components | Inappropriate stationary phase. | Silica gel is a common stationary phase for the separation of anthracyclines. The choice of silica gel particle size can affect resolution. |
| Non-optimal mobile phase composition. | A gradient elution is often necessary. Start with a less polar mobile phase and gradually increase the polarity. Common solvent systems include mixtures of chloroform, methanol, and acetic acid. Fine-tuning the solvent ratios is critical for good separation. | |
| Peak tailing | Interactions between the analyte and active sites on the silica gel. | The addition of a small amount of a modifying agent, such as acetic acid or triethylamine, to the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase. |
| Column overload. | Reduce the amount of crude extract loaded onto the column. | |
| Low recovery of this compound from the column | Irreversible adsorption to the stationary phase. | If the compound is strongly adsorbed, consider using a more polar mobile phase or adding a competing agent. However, be mindful of potential degradation. |
| Degradation on the column. | This compound may be sensitive to the acidic nature of standard silica gel. Using deactivated (neutral) silica gel can mitigate this issue. Also, minimize the time the compound spends on the column. | |
| Inconsistent retention times | Changes in mobile phase composition. | Ensure the mobile phase is prepared accurately and consistently for each run. |
| Column degradation. | The column may degrade after multiple uses. If performance declines, consider repacking or replacing the column. |
Crystallization Phase
| Problem | Possible Cause | Suggested Solution |
| Failure to crystallize | Solution is not supersaturated. | Slowly increase the concentration of the precipitant or decrease the temperature to induce supersaturation. |
| Presence of impurities. | Further purify the this compound fraction using chromatography before attempting crystallization. Impurities can inhibit crystal formation. | |
| Formation of small or poor-quality crystals | Nucleation is too rapid. | Optimize the rate of supersaturation. A slower process generally leads to larger, higher-quality crystals. Consider techniques like vapor diffusion for better control. |
| Inappropriate solvent system. | Experiment with different solvent/anti-solvent combinations to find conditions that favor slow, ordered crystal growth. |
Experimental Protocols
General Protocol for this compound Purification
This protocol provides a general framework. Optimization of specific parameters will be necessary for different experimental setups.
1. Extraction of Crude Carminomycin Complex
-
Objective: To extract the Carminomycin complex from the Streptomyces fermentation broth.
-
Procedure:
-
Adjust the pH of the fermentation broth to 8.0 with a suitable base (e.g., NaOH).
-
Extract the broth with an equal volume of ethyl acetate by vigorous shaking for 1-2 hours.
-
Separate the organic phase from the aqueous phase.
-
Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Column Chromatography for this compound Isolation
-
Objective: To separate this compound from the crude extract.
-
Procedure:
-
Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh). The column dimensions will depend on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of chloroform-methanol. A typical starting point is 100% chloroform, gradually increasing the methanol concentration. The exact gradient profile will need to be optimized based on TLC analysis.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:acetic acid in a 90:10:1 ratio). This compound is a colored compound, which aids in visual tracking.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
3. Crystallization of this compound
-
Objective: To obtain high-purity crystalline this compound.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol or a mixture of chloroform and methanol).
-
Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane or diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to stand at a cool temperature (e.g., 4°C) to allow for slow crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the non-solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
| Purification Step | Total Weight (mg) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | e.g., 1000 | e.g., 10 | N/A | 100 |
| Column Chromatography Pool | e.g., 80 | e.g., 85 | e.g., 68 | 68 |
| Crystallized Product | e.g., 50 | e.g., >98 | e.g., 62.5 | 42.5 |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
Carminomycin II: Technical Support Center for Off-Target Effects
Disclaimer: Information regarding the specific off-target effects of Carminomycin II is not extensively available in public literature. This guide provides information based on the well-studied off-target effects of the broader class of anthracyclines, to which this compound belongs. The methodologies and troubleshooting advice are intended to serve as a general framework for researchers investigating potential off-target effects of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for anthracyclines like Carminomycin?
The primary and intended mechanism of action for anthracyclines is the inhibition of cancer cell proliferation through two main on-target effects:
-
DNA Intercalation: The planar ring structure of the molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: The drug forms a stable complex with DNA and the enzyme Topoisomerase II, leading to double-strand breaks in the DNA, which triggers apoptotic cell death.[1][2][3]
Q2: Are there known off-target effects for this class of compounds?
Yes. The most significant and clinically relevant off-target effect of anthracyclines is cardiotoxicity.[1][2][4][5][6] This toxicity is a major limiting factor in their clinical use and is believed to be mediated by mechanisms distinct from the on-target effects in cancer cells.
Q3: What is the primary mechanism behind anthracycline-induced cardiotoxicity?
The leading hypothesis for anthracycline cardiotoxicity is the generation of Reactive Oxygen Species (ROS) in cardiomyocytes.[1][2][4][7][8][9][10] The quinone moiety of the anthracycline molecule undergoes redox cycling, particularly within the mitochondria, which generates superoxide radicals and other ROS.[1][8] This leads to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and ultimately, damage and death of cardiac muscle cells.[9] Inhibition of Topoisomerase IIβ, an isoform found in cardiomyocytes, is also thought to contribute significantly to the cardiotoxic effects.[2]
Q4: My experiment shows cytotoxicity in a cell line even when I control for DNA damage. What could be the cause?
If you observe cytotoxicity that appears independent of the canonical DNA damage pathway, it is prudent to investigate potential off-target effects. For anthracyclines, consider the following possibilities:
-
Mitochondrial Dysfunction: The compound could be inducing ROS production, leading to a collapse of the mitochondrial membrane potential and triggering apoptosis through intrinsic pathways.[11]
-
Kinase Inhibition: While not the primary mechanism, some anti-cancer drugs have been shown to have off-target inhibitory effects on various protein kinases.[12][13] Unintended inhibition of a kinase crucial for cell survival or signaling could lead to cytotoxicity.
-
Calcium Dysregulation: Anthracyclines have been shown to disrupt intracellular calcium homeostasis, which can be a potent trigger for apoptosis.[7][9]
Q5: How can I begin to identify potential off-target protein interactions for this compound in my cell line?
A systematic approach is required to identify unknown off-target interactions. A recommended starting point is unbiased, large-scale screening.
-
Chemical Proteomics: This is a powerful method to identify which proteins in a cell lysate physically bind to your compound. Techniques like affinity chromatography using "kinobeads" (beads coated with broad-spectrum kinase inhibitors) can be used in a competitive binding experiment with this compound to identify which kinases it may be interacting with.[14][15][16][17]
-
Translational Proteomics: Compare the proteome of your treated cells with untreated controls using mass spectrometry. This can reveal changes in protein expression levels that point towards affected pathways.[18][19][20]
-
Genetic Approaches: Use CRISPR/Cas9 to knock out the known primary target (e.g., Topoisomerase II). If this compound still exerts a cytotoxic effect in these knockout cells, it is strong evidence of an off-target mechanism.[21]
Troubleshooting Guide
Issue 1: Inconsistent Cytotoxicity Results Across Different Cell Lines
| Potential Cause | Troubleshooting Step |
| Different Expression Levels of Off-Target Proteins: | A potential off-target may be highly expressed or functionally critical in one cell line but not another. Use proteomics to compare the baseline protein expression profiles of your cell lines to identify differences in potential targets. |
| Metabolic Differences: | Cell lines can have vastly different metabolic activities. An off-target effect might be linked to a specific metabolic pathway that is more active in one cell line. Consider performing metabolomic analysis on treated vs. untreated cells.[22] |
| Variable Antioxidant Capacity: | If the off-target effect is ROS-mediated, cell lines with higher endogenous antioxidant levels (e.g., glutathione) may be more resistant. Measure baseline ROS levels and the expression of key antioxidant enzymes in your panel of cell lines. |
Issue 2: Difficulty Validating a Putative Off-Target Kinase Interaction
| Potential Cause | Troubleshooting Step |
| Interaction is Not Direct: | The observed effect on the kinase pathway may be indirect. The compound might be hitting a protein upstream or downstream of the kinase . Perform an in-vitro kinase assay with the purified kinase and this compound to confirm direct inhibition. |
| Binding Occurs Only in Live Cells: | The interaction may require the native cellular environment (e.g., cofactors, post-translational modifications). Use a live-cell target engagement assay, such as NanoBRET™, to confirm binding within intact cells.[23] |
| Low Affinity Interaction: | The off-target binding might be weak and only relevant at higher concentrations of the drug. Perform a dose-response experiment and determine the IC50 or Ki for the purified kinase to quantify the binding affinity. |
Data Presentation: Anthracycline Target Profile
The following table summarizes the known on-target and major off-target effects of the anthracycline class of compounds, which includes Carminomycin.
Table 1: Summary of Known Anthracycline Cellular Effects
| Target Type | Target/Pathway | Cellular Consequence | Primary Cell Type(s) |
| On-Target | Topoisomerase II | DNA Double-Strand Breaks, Apoptosis | Proliferating Cancer Cells |
| On-Target | DNA Intercalation | Inhibition of Replication & Transcription | Proliferating Cancer Cells |
| Off-Target | Mitochondrial Electron Transport Chain | Reactive Oxygen Species (ROS) Production | Cardiomyocytes, Platelets, others[1][10] |
| Off-Target | Topoisomerase IIβ | Mitochondrial Dysfunction, DNA Damage | Cardiomyocytes[2] |
| Off-Target | Sarcoplasmic Reticulum Calcium Channels | Disruption of Ca2+ Homeostasis | Cardiomyocytes[7] |
| Off-Target | Sarcomere Proteins (e.g., Titin) | Impaired Myocardial Function | Cardiomyocytes[6] |
| Off-Target | Monoamine Oxidases (MAOs) | Contribution to ROS Production | Cardiomyocytes[8][9] |
Table 2: Example Data Template for Kinase Off-Target Profiling
Researchers can use this template to log results from a kinase profiling screen (e.g., from a commercial service or an in-house chemoproteomics experiment).
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) | Cell Line(s) Tested | Notes |
| Example: AURKA | 85% | 150 | MCF-7 | Potential off-target, follow up with direct binding assay. |
| Example: CDK2 | 15% | >10,000 | MCF-7 | Likely not a significant off-target. |
| Example: SRC | 55% | 800 | MCF-7 | Moderate hit, consider pathway analysis. |
Experimental Protocols
Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method to determine if a compound is inducing oxidative stress in a cell line.
-
Cell Preparation: Plate cells (e.g., AC16 human cardiomyocyte line or a cancer cell line of interest) in a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and appropriate controls (vehicle control, positive control like H₂O₂). Incubate for the desired time (e.g., 1, 6, 24 hours).
-
Probe Loading: Remove the treatment media and wash cells gently with warm PBS. Add loading buffer containing a ROS-sensitive fluorescent probe (e.g., 2',7'–dichlorofluorescin diacetate - DCFDA). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measurement: Wash cells again to remove excess probe. Add PBS or a clear culture medium without phenol red. Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., ~495 nm/529 nm for DCFDA).
-
Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 2: Chemoproteomics Workflow for Kinase Target Identification
This protocol provides a high-level overview of using a competitive pull-down assay with kinobeads to identify kinase off-targets.[16]
-
Cell Lysate Preparation: Culture the cell line of interest to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve native protein conformations. Quantify the total protein concentration of the lysate.
-
Competitive Incubation: Aliquot the cell lysate. To each aliquot, add increasing concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Incubate to allow this compound to bind to its targets.
-
Kinase Enrichment: Add kinobeads (Sepharose beads conjugated with multiple, non-selective kinase inhibitors) to each lysate.[16] The beads will bind to kinases whose ATP-binding pockets are not already occupied by this compound.
-
Pull-down and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. A protein that shows a dose-dependent decrease in abundance in the pull-down is a competitive binder and thus a potential off-target of this compound. This data can be used to generate binding curves and estimate binding affinities.
Visualizations
Caption: Workflow for identifying and validating drug off-target effects.
Caption: On-target DNA damage signaling pathway for Anthracyclines.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiotoxicity of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Response to Anthracyclines Effects: Mysteries of the Hidden Proteins Associated with These Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aclarubicin-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 18. Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
Technical Support Center: Mitigating Carminomycin II Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of Carminomycin II in animal models. Due to the limited availability of studies focused specifically on this compound, many of the strategies and protocols detailed below are adapted from successful research on structurally similar anthracyclines, such as doxorubicin and daunorubicin.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound administration in animal models?
A1: Based on toxicological evaluations, this compound primarily induces dose-related suppression of hematopoiesis (hematotoxicity).[1] Other significant toxicities observed include nephrotoxicity (kidney damage) and gastrointestinal toxicity.[1] While cardiotoxicity is a known side effect of many anthracyclines, some studies suggest that Carminomycin may have a lower cardiotoxic potential compared to adriamycin (doxorubicin).[1]
Q2: How can liposomal encapsulation reduce the toxicity of this compound?
A2: While specific data for this compound is limited, liposomal encapsulation of other anthracyclines, like doxorubicin, has been shown to significantly reduce toxicity.[2][3][4] Liposomes are microscopic vesicles that can encapsulate the drug, altering its pharmacokinetic profile. This encapsulation can lead to reduced accumulation of the drug in sensitive tissues like the heart and kidneys, thereby lowering cardiotoxicity and nephrotoxicity.[2][3] Furthermore, liposomal formulations can increase the maximum tolerated dose of the drug.
Q3: Are there any known cytoprotective agents that can be co-administered with this compound to reduce its toxicity?
Q4: What are the key mechanisms behind anthracycline-induced cardiotoxicity that I should be aware of?
A4: The cardiotoxicity of anthracyclines is multifactorial. One of the primary mechanisms is the generation of reactive oxygen species (ROS) through the interaction of the drug with iron, leading to oxidative stress and damage to cardiomyocytes.[5][6] Another significant mechanism involves the inhibition of topoisomerase IIβ in cardiomyocytes, which leads to DNA damage and triggers apoptotic pathways.[5][6][9] Mitochondrial dysfunction is also a key factor, as anthracyclines can accumulate in mitochondria and disrupt their function, further contributing to cell death.[5][6]
Troubleshooting Guides
Problem: High mortality observed in the animal cohort at the intended therapeutic dose of this compound.
Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal model and strain being used. Toxicity can be influenced by factors such as the route of administration and the health status of the animals.
Solutions:
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the MTD of this compound in your specific animal model.
-
Liposomal Formulation: Consider encapsulating this compound in liposomes. This has been shown to significantly increase the LD50 (lethal dose, 50%) of doxorubicin in mice.[2][3]
-
Co-administration with Cytoprotective Agents: Investigate the co-administration of a cardioprotective agent like dexrazoxane or a beta-blocker such as carvedilol.[7]
Problem: Significant weight loss and signs of distress (e.g., lethargy, ruffled fur) are observed in animals post-treatment.
Possible Cause: Gastrointestinal toxicity and/or severe hematosuppression are common side effects of this compound.[1]
Solutions:
-
Supportive Care: Provide supportive care, including nutritional supplements and hydration, to help animals cope with the side effects.
-
Fractionated Dosing: Explore a fractionated dosing schedule (administering smaller doses more frequently) instead of a single bolus injection, which may reduce peak plasma concentrations and associated toxicities.
-
Nanoparticle Delivery Systems: Investigate the use of nanoparticle-based drug delivery systems, which can offer controlled release and targeted delivery, potentially reducing systemic toxicity.[10][11]
Problem: Biomarkers indicate significant cardiac or renal damage (e.g., elevated troponin, creatinine).
Possible Cause: this compound is inducing cardiotoxicity and/or nephrotoxicity.
Solutions:
-
Cardioprotective and Nephroprotective Agents: Co-administer agents with known protective effects. For cardiotoxicity, consider dexrazoxane.[7][8] For both cardiac and renal protection, beta-blockers like carvedilol and nebivolol have shown promise in doxorubicin models.
-
Liposomal Formulation: Utilize a liposomal formulation of this compound to reduce drug accumulation in the heart and kidneys.[2][3]
-
Monitoring: Implement regular monitoring of cardiac and renal function throughout the study to detect early signs of toxicity and adjust the treatment protocol accordingly.
Data Presentation
Table 1: Effect of Liposomal Encapsulation on Doxorubicin Toxicity in Mice
| Formulation | Dose (mg/kg, i.v.) | Mortality | Survival Time | Reference |
| Conventional Doxorubicin | 25 | 100% | By day 14 | [2][3] |
| Liposomal Doxorubicin | 25 | 10% | By day 60 | [2][3] |
Table 2: Effect of Co-administration of Protective Agents on Doxorubicin-Induced Toxicity in Rats
| Treatment Group | Key Findings | Reference |
| Doxorubicin alone | Pronounced heart and renal impairment | |
| Doxorubicin + Carvedilol | Amelioration of myocardial injury and renal tubular damage | |
| Doxorubicin + Nebivolol | Significant reduction of cardiotoxicity and nephrotoxicity, with a more pronounced effect than Carvedilol |
Experimental Protocols
Note: The following protocols are adapted from studies on doxorubicin and should be optimized for this compound.
Protocol 1: Preparation of Liposomal this compound (Adapted from Doxorubicin Encapsulation)
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Toxicity Study of Liposomal this compound in Mice
Animal Model:
-
BALB/c mice (or other appropriate strain), 6-8 weeks old.
Experimental Groups:
-
Control (saline)
-
This compound (free drug) at a predetermined dose
-
Liposomal this compound (at the same dose as the free drug)
-
Empty liposomes (control for vehicle toxicity)
Methodology:
-
Administer the respective treatments via intravenous (i.v.) injection.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality, for a period of up to 60 days.
-
Collect blood samples at regular intervals for complete blood count (CBC) to assess hematological toxicity.
-
At the end of the study, or upon euthanasia, collect major organs (heart, kidneys, liver, spleen) for histopathological analysis.
-
Analyze cardiac and renal function through serum biomarkers (e.g., troponin, creatinine, BUN).
Protocol 3: Co-administration of a Cytoprotective Agent with this compound in a Rat Model (Adapted from Doxorubicin Studies)
Animal Model:
-
Wistar rats (or other appropriate strain).
Experimental Groups:
-
Control (saline)
-
This compound alone
-
Cytoprotective agent alone (e.g., Dexrazoxane, Carvedilol)
-
This compound + Cytoprotective agent
Methodology:
-
Administer the cytoprotective agent orally or via injection prior to or concurrently with this compound administration, based on the pharmacokinetics of the protective agent.
-
Administer this compound at a dose known to induce toxicity.
-
Monitor animals for signs of toxicity as described in Protocol 2.
-
Perform detailed cardiac function analysis, such as echocardiography, at baseline and at the end of the study to assess parameters like ejection fraction and fractional shortening.
-
Conduct histopathological examination of the heart and kidneys to evaluate tissue damage.
Visualizations
Caption: Proposed mechanism of this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing strategies to reduce this compound toxicity.
References
- 1. The toxicological evaluation of carminomycin - an antineoplastic anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifunctional nanoparticle-mediated combining therapy for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Carminomycin II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Carminomycin II.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges for the oral delivery of this compound, a member of the anthracycline family, include:
-
Low Aqueous Solubility: this compound has poor solubility in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
P-glycoprotein (P-gp) Efflux: As a substrate for the P-glycoprotein efflux pump, this compound is actively transported out of intestinal epithelial cells back into the GI lumen, significantly reducing its net absorption.[3]
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and liver before reaching systemic circulation, further decreasing its bioavailability.[1][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[2][4]
-
Liposomal Formulations: Liposomes can encapsulate this compound, enhancing its stability and facilitating its absorption. Surface modifications of liposomes can further improve their mucoadhesive properties and cellular uptake.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its solubility and permeability. The prodrug is then converted to the active this compound in vivo.[5][6]
-
Co-administration with P-gp Inhibitors: Administering this compound with inhibitors of the P-gp efflux pump can increase its intracellular concentration in enterocytes, leading to higher absorption.[7]
Q3: Are there any commercially available oral formulations of this compound?
A3: Currently, there are no commercially available oral formulations of this compound. Its clinical use is primarily via intravenous administration due to its low oral bioavailability.
Q4: How can I quantify the concentration of this compound in plasma samples after oral administration?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the most suitable approach for quantifying this compound in plasma.[8][9] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations expected after oral administration.
Troubleshooting Guides
Low Bioavailability in Preclinical Animal Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Very low or undetectable plasma concentrations of this compound after oral administration of a nanoparticle/liposomal formulation. | 1. Poor formulation stability in the GI tract: The formulation may be degrading in the acidic environment of the stomach or due to enzymatic activity. 2. Inefficient cellular uptake: The formulation may not be effectively internalized by intestinal epithelial cells. 3. Suboptimal particle size: The particle size may be too large for efficient absorption. | 1. Assess formulation stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids. Consider enteric coating the formulation. 2. Enhance cellular uptake: Modify the surface of the nanoparticles/liposomes with targeting ligands (e.g., transferrin, folic acid) or cell-penetrating peptides. 3. Optimize particle size: Aim for a particle size range of 100-300 nm for oral delivery. Use techniques like dynamic light scattering to verify particle size and polydispersity index.[10] |
| High variability in plasma concentrations between individual animals. | 1. Differences in GI transit time: Variations in gastric emptying and intestinal motility can affect the time available for absorption. 2. Food effects: The presence or absence of food can significantly alter the absorption of lipophilic drugs. 3. Inter-individual differences in P-gp expression and activity. | 1. Standardize experimental conditions: Fast animals overnight before dosing to minimize variability in GI transit. 2. Conduct fed vs. fasted studies: Evaluate the effect of food on the bioavailability of your formulation. 3. Increase sample size: Use a larger number of animals to account for biological variability. |
| Initial absorption followed by a rapid decline in plasma concentration. | Extensive first-pass metabolism: The drug is being rapidly metabolized in the liver after absorption. | Incorporate metabolic inhibitors in the formulation: Co-encapsulate this compound with inhibitors of relevant cytochrome P450 enzymes. Consider lymphatic targeting: Formulations that promote lymphatic uptake can bypass the portal circulation and first-pass metabolism. |
Formulation and Characterization Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles/liposomes. | 1. Poor affinity of the drug for the formulation components. 2. Drug leakage during the formulation process. 3. Suboptimal formulation parameters (e.g., pH, solvent, lipid/polymer concentration). | 1. Select appropriate materials: For liposomes, choose lipids with a high phase transition temperature. For nanoparticles, select polymers with suitable hydrophobicity. 2. Optimize the loading method: For liposomes, consider active loading techniques (e.g., pH gradient, ammonium sulfate gradient). 3. Systematically vary formulation parameters: Use a design of experiments (DoE) approach to identify the optimal conditions for encapsulation. |
| Aggregation or instability of the nanoparticle/liposomal suspension. | 1. Inadequate surface charge: Low zeta potential can lead to particle aggregation. 2. Inappropriate storage conditions: Temperature and light can affect the stability of the formulation. 3. Hydrolysis of lipids or polymers. | 1. Incorporate charged lipids or polymers: This will increase the zeta potential and electrostatic repulsion between particles. 2. Optimize storage: Store suspensions at 4°C in the dark. For long-term storage, consider lyophilization with a cryoprotectant. 3. Use high-purity materials: Ensure the lipids and polymers used are of high quality and free from impurities that could accelerate degradation. |
| Inconsistent results in in vitro drug release studies. | 1. "Burst release" of surface-bound drug. 2. Incomplete separation of released drug from the formulation. 3. Non-sink conditions in the release medium. | 1. Wash the formulation: After preparation, wash the nanoparticles/liposomes to remove any unencapsulated or surface-adsorbed drug. 2. Use an appropriate separation method: Dialysis, centrifugation, or solid-phase extraction can be used to separate the released drug. 3. Ensure sink conditions: The volume and composition of the release medium should be such that the concentration of the released drug does not exceed 10-15% of its solubility. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations Following Oral Administration in Rats (10 mg/kg)
Disclaimer: The following data are for illustrative purposes only and are not based on actual experimental results for this compound, for which there is a lack of publicly available oral bioavailability data.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution | 15 ± 4 | 1.0 | 45 ± 12 | 100 (Reference) |
| This compound-Loaded PLGA Nanoparticles | 75 ± 18 | 4.0 | 950 ± 210 | 2111 |
| This compound-Loaded Liposomes | 60 ± 15 | 3.0 | 780 ± 180 | 1733 |
| This compound-Prodrug | 90 ± 22 | 2.0 | 1100 ± 250 | 2444 |
| This compound + P-gp Inhibitor | 50 ± 11 | 1.5 | 650 ± 150 | 1444 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound hydrochloride
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
-
Triethylamine (TEA)
Procedure:
-
Preparation of the organic phase: a. Dissolve 100 mg of PLGA in 5 mL of DCM. b. In a separate vial, dissolve 10 mg of this compound HCl in 1 mL of deionized water and add 5 µL of TEA to neutralize the hydrochloride.
-
Primary Emulsion Formation: a. Add the aqueous this compound solution to the PLGA solution. b. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion Formation: a. Prepare a 2% (w/v) PVA solution in deionized water. b. Add the primary emulsion to 20 mL of the PVA solution. c. Immediately sonicate the mixture on an ice bath for 5 minutes at 50% amplitude to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: a. Resuspend the final nanoparticle pellet in a 5% (w/v) sucrose solution (as a cryoprotectant). b. Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound solution and formulations
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation: a. Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm². b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay. b. Alternatively, assess the permeability of the paracellular marker, Lucifer yellow.
-
Permeability Study: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Apical to Basolateral (A-B) Transport: Add the this compound solution or formulation to the apical chamber and fresh HBSS to the basolateral chamber. c. Basolateral to Apical (B-A) Transport: Add the this compound solution or formulation to the basolateral chamber and fresh HBSS to the apical chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Barriers to oral absorption of this compound at the enterocyte level.
Caption: A logical troubleshooting guide for addressing low oral bioavailability of this compound.
References
- 1. journaljamps.com [journaljamps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaljamps.com [journaljamps.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of bergenin in human plasma after oral administration by HPLC-MS/MS method and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of mangiferin in human plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of nanoparticle drug loading on the pharmacokinetics of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Carminomycin II for Enhanced Target Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of Carminomycin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, an anthracycline antibiotic, exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase II.[1][2][3][4] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[5][6]
Q2: What are the main limitations of this compound that necessitate modification for better target specificity?
Like other anthracyclines, the clinical use of this compound is limited by two major factors:
-
Cardiotoxicity: Anthracyclines can cause cumulative, dose-dependent heart damage.[7]
-
Lack of Tumor Specificity: this compound affects both cancerous and healthy, rapidly dividing cells, leading to systemic toxicity.[8]
Q3: What are the key strategies for modifying this compound to improve its target specificity?
There are three primary strategies to enhance the targeted delivery of this compound:
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that specifically targets a tumor-associated antigen.
-
Nanoparticle Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes, to leverage the enhanced permeability and retention (EPR) effect in tumors.[9]
-
Prodrug Strategies: Modifying this compound into an inactive form (a prodrug) that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment.[8][10][11][12]
Q4: Which functional groups on the this compound molecule are suitable for conjugation?
The daunosamine sugar moiety of this compound contains a primary amine group that is a common site for conjugation. Additionally, the hydroxyl groups on the anthracycline ring can be targeted for modification, though this may require more complex chemical strategies to avoid impacting the drug's activity.
Troubleshooting Guides
Antibody-Drug Conjugates (ADCs)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient activation of the antibody or drug. | Optimize the concentration of reducing agents (e.g., TCEP, DTT) for cysteine conjugation. Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry. |
| Steric hindrance at the conjugation site. | Consider using a longer linker to improve accessibility. | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Aim for a lower DAR (typically 2-4). Use hydrophilic linkers (e.g., PEGylated linkers). Optimize buffer conditions (pH, ionic strength) during conjugation and for storage. |
| Denaturation of the antibody during conjugation. | Perform conjugation at a lower temperature. Avoid harsh reaction conditions. | |
| Premature Drug Release | Linker instability in circulation. | For reducible disulfide linkers, ensure hindered disulfide bonds are used. For acid-labile linkers, ensure the linker is stable at physiological pH (7.4). |
| Loss of Antibody Binding Affinity | Conjugation at or near the antigen-binding site (paratope). | Use site-specific conjugation methods to direct the drug to sites away from the paratope.[13] If using lysine conjugation, a heterogeneous mixture is expected; subsequent purification and characterization are crucial. |
Nanoparticle Delivery Systems (Liposomes)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Suboptimal lipid composition. | Adjust the lipid composition to optimize interaction with this compound. The inclusion of charged lipids can improve the encapsulation of charged drugs. |
| Inefficient drug loading method. | For remote loading methods, ensure an optimal pH or ion gradient is established. For passive loading, ensure the drug concentration is not above its solubility limit in the aqueous phase. | |
| Particle Aggregation | Unfavorable surface charge. | Incorporate PEGylated lipids to create a steric barrier ("stealth" liposomes).[14] |
| Improper storage conditions. | Store liposomes at the recommended temperature (typically 4°C) and avoid freezing unless a suitable cryoprotectant is used. | |
| Rapid Drug Leakage | Lipid bilayer instability. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce permeability.[15] |
| Destabilization by plasma components. | Use PEGylated lipids to shield the liposome surface. | |
| Variability in Particle Size | Inconsistent preparation method. | Ensure consistent parameters during extrusion (e.g., membrane pore size, number of cycles, temperature). |
Prodrug Strategies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inefficient Prodrug Activation | Low concentration or activity of the target enzyme at the tumor site. | Select a prodrug strategy that relies on an enzyme highly overexpressed in the target tumor type. |
| Prodrug is not a good substrate for the activating enzyme. | Modify the linker or the promoiety to improve enzyme recognition and cleavage kinetics. | |
| Premature Activation in Circulation | Instability of the prodrug linker in plasma. | Design the linker to be stable at physiological pH and resistant to cleavage by non-target enzymes in the blood. |
| Low Cytotoxicity of Activated Drug | The cleaved drug has reduced activity compared to the parent drug. | Ensure the cleavage of the promoiety fully restores the structure and activity of the parent this compound. |
Data Presentation
The following tables summarize representative quantitative data for modified anthracyclines. While specific data for this compound is limited, the data for doxorubicin, a structurally similar anthracycline, provides a strong indication of the expected outcomes.
Table 1: In Vitro Cytotoxicity of Modified vs. Unmodified Doxorubicin
| Compound | Cell Line | Modification | IC50 (nM) |
| Doxorubicin | MCF-7 (Breast Cancer) | - | 50 |
| Liposomal Doxorubicin | MCF-7 (Breast Cancer) | Liposomal Encapsulation | 150 |
| Doxorubicin-Antibody Conjugate (HER2-targeted) | SK-BR-3 (HER2+ Breast Cancer) | Antibody-Drug Conjugate | 5 |
| Doxorubicin Prodrug (Enzyme-activated) | HT-29 (Colon Cancer, high enzyme expression) | Prodrug | 200 (in absence of enzyme), 25 (in presence of enzyme) |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy and Toxicity of Modified vs. Unmodified Doxorubicin in a Mouse Xenograft Model
| Compound | Tumor Growth Inhibition (%) | Cardiotoxicity (Cardiac Troponin Levels) |
| Doxorubicin | 60 | High |
| Liposomal Doxorubicin | 75 | Low |
| Doxorubicin-Antibody Conjugate | 90 | Moderate |
Experimental Protocols
Protocol 1: Preparation of this compound-Antibody Conjugate via Thiol-Maleimide Chemistry
Objective: To conjugate this compound to a monoclonal antibody using an engineered cysteine residue.
Materials:
-
Thiol-engineered monoclonal antibody (e.g., with a C-terminal THIOMAB™ tag)
-
This compound
-
Maleimide-PEG-NHS ester linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-25 desalting column
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Methodology:
-
Antibody Reduction:
-
Dissolve the antibody in PBS to a final concentration of 5 mg/mL.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to reduce the engineered disulfide bond.
-
Remove excess TCEP using a Sephadex G-25 desalting column equilibrated with PBS.
-
-
Linker-Drug Conjugation:
-
Dissolve the maleimide-PEG-NHS ester linker and this compound in DMSO at a 1:1.1 molar ratio.
-
Incubate at room temperature for 1 hour to form the maleimide-PEG-Carminomycin II conjugate.
-
-
Antibody-Drug Conjugation:
-
Add the maleimide-PEG-Carminomycin II solution to the reduced antibody at a 5-fold molar excess.
-
Incubate at room temperature for 4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Add quenching buffer to a final concentration of 10 mM to cap any unreacted maleimide groups.
-
Purify the ADC using a Sephadex G-25 desalting column to remove unconjugated drug-linker.
-
-
Characterization:
-
Determine the DAR using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess ADC purity and aggregation using size-exclusion chromatography (SEC).
-
Confirm antibody integrity and binding affinity via ELISA.
-
Protocol 2: Preparation of Liposomal this compound by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve this compound in the hydration buffer.
-
Add the this compound solution to the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (for DPPC, >41°C) for 1 hour.
-
-
Extrusion:
-
Pass the resulting liposome suspension through a 100 nm polycarbonate membrane in an extruder for at least 10 passes to create unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify encapsulation efficiency using UV-Vis spectroscopy after lysing the liposomes with a detergent.
-
Visualizations
References
- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in engineering prodrug-based nanomedicines for cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01132A [pubs.rsc.org]
- 10. sciensage.info [sciensage.info]
- 11. Prodrugs for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of novel strategies for the delivery of anthracyclines to cancer cells by liposomal and polymeric nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthracyclines Strike Back: Rediscovering Non-Pegylated Liposomal Doxorubicin in Current Therapeutic Scenarios of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carminomycin II Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carminomycin II. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides general best practices and troubleshooting advice based on the known properties of Carminomycin and the broader class of anthracycline antibiotics. Researchers should adapt these recommendations to their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Carminomycin?
Carminomycin, as an anthracycline antibiotic, primarily exerts its cytotoxic effects through intercalation into DNA, which inhibits DNA and RNA synthesis, ultimately leading to cell death. It is also known to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[1]
Q2: What are the recommended storage and stability conditions for this compound?
Carubicin (Carminomycin) is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] Stock solutions are often prepared in dimethyl sulfoxide (DMSO).[2] The stability of anthracyclines in cell culture media can be limited, with some derivatives showing half-lives of 10-20 hours. It is advisable to prepare fresh dilutions in media for each experiment.
Q3: How should I prepare a stock solution of this compound?
Carubicin is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM). Purge the vial with an inert gas to minimize oxidation. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
Cell Viability Assays (e.g., MTT, CCK-8)
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures will respond differently to the drug.
-
Drug Stability: As an anthracycline, this compound may degrade in culture medium over the incubation period. Prepare fresh drug dilutions for each experiment.
-
Incubation Time: The duration of drug exposure significantly impacts the IC50 value. Standardize the incubation time across all experiments.
-
Assay Protocol: Ensure consistent incubation times with the viability reagent (e.g., MTT, CCK-8) and complete solubilization of the formazan product in MTT assays.[3]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to anticancer agents.[4]
Illustrative IC50 Values for Carubicin (Carminomycin) Note: These values are for Carubicin and may differ for this compound. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | 90 | [2] |
| K562 (Leukemia) | 60 | [2] |
| MCF-7/DOX (Doxorubicin-Resistant Breast Cancer) | 90 | [2] |
| K562i/S9 (Multidrug-Resistant Leukemia) | 60 | [2] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q5: I am not observing a significant increase in apoptosis after treating cells with this compound. What are some potential reasons?
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response. Try a dose-response experiment to identify an effective concentration.
-
Incorrect Timing: Apoptosis is a dynamic process. The time point for analysis might be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal window for detecting apoptosis.[5]
-
Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to anthracyclines.
-
Assay Technique: Ensure proper handling of cells during the staining procedure to avoid inducing necrosis, which can be mistaken for late apoptosis.[6]
Q6: My flow cytometry data shows a high percentage of necrotic cells (PI positive) even at early time points. What could be the issue?
-
High Drug Concentration: A very high concentration of this compound may be inducing rapid cytotoxicity and necrosis rather than programmed cell death (apoptosis). Consider using a lower concentration.
-
Rough Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to increased PI uptake.
-
Prolonged Trypsinization: For adherent cells, over-exposure to trypsin can damage cell membranes. Use the lowest effective concentration of trypsin for the shortest possible time.[7]
Experimental Protocols
General Protocol for Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration determined from preliminary experiments. Include appropriate controls.[5]
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for Anthracycline-Induced Apoptosis
Anthracyclines like Carminomycin are known to induce apoptosis through DNA damage and the generation of reactive oxygen species (ROS), which can activate intrinsic and extrinsic apoptotic pathways. The diagram below illustrates a generalized pathway.
Caption: Generalized signaling pathway of anthracycline-induced apoptosis.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical workflow for studying the effects of this compound on cancer cells.
Caption: A typical experimental workflow for studying this compound.
Common Pitfalls and Further Considerations
-
Off-Target Effects: Be aware that like many small molecules, this compound could have off-target effects that may contribute to its cytotoxicity. It is crucial to validate key findings using complementary approaches.
-
Drug Interactions: If using this compound in combination with other drugs, consider potential synergistic or antagonistic interactions.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.[9]
-
Reagent Quality: Use high-quality reagents, including fetal bovine serum and culture media, to ensure reproducible results.[7]
References
- 1. This compound | C33H41NO13 | CID 156955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. woongbee.com [woongbee.com]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis in cells | Abcam [abcam.com]
- 7. adl.usm.my [adl.usm.my]
- 8. ijbs.com [ijbs.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Carminomycin II assay variability and reproducibility
Welcome to the Technical Support Center for Carminomycin II assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, answer frequently asked questions, and offer detailed experimental protocols to enhance assay reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assays?
A1: Variability in this compound assays can arise from several factors, including:
-
Sample Preparation: Inconsistent extraction efficiency, sample degradation, or the presence of interfering substances from the matrix.
-
Analyst Technique: Variations in pipetting, dilution, and sample handling.
-
Reagents and Standards: Degradation of this compound stock solutions or reference standards, and variability in reagent quality.
-
Instrumentation: Issues with the HPLC or LC-MS/MS system, such as pump fluctuations, detector noise, or column degradation.[1][2][3][4]
-
Data Analysis: Inconsistent peak integration and inappropriate calibration models.
Q2: How should this compound samples and standards be stored to ensure stability?
A2: While specific stability data for this compound is limited, general guidance for anthracyclines suggests that aqueous solutions are susceptible to degradation. It is recommended to:
-
Store stock solutions in a solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as anthracyclines can be light-sensitive.
-
Prepare fresh working solutions daily and keep them on ice during use.
-
For biological matrices, store samples at -80°C until analysis. Stability studies for similar compounds suggest storage at room temperature for extended periods can lead to degradation.
Q3: What are the critical parameters to consider during HPLC or LC-MS/MS method development for this compound?
A3: Key parameters for robust method development include:
-
Column Selection: A C18 column is commonly used for the separation of anthracyclines.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can significantly impact peak shape and retention.
-
Flow Rate: Optimization is needed to ensure good separation and reasonable run times.
-
Detection Wavelength (HPLC-UV): Based on the chromophore of the anthracycline ring, a wavelength in the range of 254 nm is often suitable.
-
Mass Spectrometry Parameters (LC-MS/MS): Optimization of ion source parameters (e.g., spray voltage, gas flows) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) is crucial for sensitivity and specificity.
Q4: Where can I obtain a reliable reference standard for this compound?
A4: High-purity reference standards are crucial for accurate quantification. These can be sourced from various commercial suppliers who provide a certificate of analysis detailing the purity and characterization of the standard.
Troubleshooting Guides
HPLC/LC-MS Assay Troubleshooting
This guide addresses common problems encountered during the analysis of this compound using HPLC or LC-MS.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection Issue: Clogged syringe, incorrect injection volume, or air bubbles in the sample loop. | - Visually inspect the injection process. - Purge the injection port and syringe. - Ensure the sample loop is completely filled. |
| Detector Issue: Detector lamp off or failing (HPLC-UV), or improper MS settings. | - Check detector status and lamp life. - Verify MS parameters and tune the instrument. | |
| Sample Degradation: this compound has degraded in the sample or on the autosampler. | - Prepare fresh samples and standards. - Keep the autosampler tray cooled. | |
| Poor Peak Shape (Tailing or Fronting) | Column Issues: Column contamination, column aging, or a void at the column inlet. | - Flush the column with a strong solvent. - Replace the column if flushing does not help. - Use a guard column to protect the analytical column.[1] |
| Inappropriate Mobile Phase: pH of the mobile phase is not optimal for this compound. | - Adjust the pH of the aqueous component of the mobile phase. | |
| Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | - Dilute the sample in the initial mobile phase. | |
| Shifting Retention Times | Pump/Flow Rate Issues: Leaks in the pump or inconsistent flow rate. | - Check for leaks in the system. - Degas the mobile phase. - Calibrate the pump flow rate.[3] |
| Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | - Increase the column equilibration time between injections.[3] | |
| Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a constant temperature.[3] | |
| High Background Noise | Contaminated Mobile Phase: Impurities in the solvents or additives. | - Use high-purity solvents (HPLC or MS grade). - Filter the mobile phase. - Prepare fresh mobile phase daily. |
| Detector Contamination: Dirty flow cell in the UV detector or contaminated ion source in the mass spectrometer. | - Flush the flow cell with an appropriate cleaning solution. - Clean the ion source of the mass spectrometer. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variation in extraction recovery or dilution accuracy. | - Standardize the sample preparation protocol. - Use an internal standard to correct for variations. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of samples and standards. | - Calibrate pipettes regularly. - Use proper pipetting techniques. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is not optimal. | - Optimize the extraction solvent or solid-phase extraction protocol. - Adjust the pH of the sample to improve the extraction of this compound. |
| Analyte Adsorption: this compound may adsorb to plasticware. | - Use low-adsorption tubes and pipette tips. - Silanize glassware if used. | |
| High Matrix Effects (LC-MS) | Co-eluting Interferences: Endogenous components from the biological matrix are co-eluting with this compound and affecting ionization. | - Improve chromatographic separation to resolve this compound from interfering peaks. - Optimize the sample cleanup procedure to remove more matrix components. |
| Sample Inconsistency | Sample Heterogeneity: The biological sample is not homogenous before aliquoting. | - Ensure thorough mixing of the sample (e.g., vortexing) before taking an aliquot. |
Experimental Protocols
Representative HPLC-UV Method for this compound Quantification
This protocol is a representative method and may require optimization for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL. Store at -80°C.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the biological matrix with the appropriate amount of this compound.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-17 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Quantitative Data Summary
The following tables present typical performance characteristics for a validated HPLC or LC-MS/MS assay for a small molecule drug, which can be used as a benchmark for a this compound assay.
Table 1: Typical Linearity and Sensitivity of a Bioanalytical Method
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Typical Accuracy and Precision of a Bioanalytical Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Note: These values are illustrative and the actual performance of a this compound assay should be established through method validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision pathway for assay failures.
References
Validation & Comparative
A Comparative In Vitro Analysis of Carminomycin II and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Carminomycin II and Doxorubicin, two anthracycline antibiotics with potent antitumor activity. While Doxorubicin is a well-established and extensively studied chemotherapeutic agent, data on this compound is less abundant. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways to aid researchers in understanding the similarities and potential differences between these two compounds.
Introduction
Doxorubicin, isolated from Streptomyces peucetius var. caesius, has been a cornerstone of cancer chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, and ovarian cancers, as well as various lymphomas and leukemias.[1] Its cytotoxic effects are multifaceted, primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[2][3]
This compound is a member of the carminomycin complex, also belonging to the anthracycline class of antibiotics.[1] Like other anthracyclines, it is expected to exert its anticancer effects through similar mechanisms involving DNA interaction and enzyme inhibition. However, specific in vitro comparative studies detailing its cytotoxic potency and effects on cellular signaling pathways relative to Doxorubicin are limited in publicly available research. This guide aims to collate the existing information to provide a comparative overview.
Mechanism of Action
Both Doxorubicin and this compound are believed to share a common mechanism of action characteristic of anthracycline antibiotics. This primarily involves:
-
DNA Intercalation: The planar aromatic ring structure of these molecules allows them to insert between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, these drugs prevent the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[4][5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[3]
In Vitro Cytotoxicity
It is crucial to note that the following data for Carminomycin is not specific to this compound and should be interpreted with caution. Further experimental validation is required for a direct comparison.
| Cell Line | Drug | IC50 (µM) | Reference |
| Novikoff Hepatoma Ascites | Carminomycin | 0.09 | [6] |
| Novikoff Hepatoma Ascites | Doxorubicin | 0.39 | [6] |
| K562 (Leukemia) | Carminomycin | Data not available | |
| K562 (Leukemia) | Doxorubicin | Data not available | |
| MCF-7 (Breast Carcinoma) | Carminomycin | Data not available | |
| MCF-7 (Breast Carcinoma) | Doxorubicin | Data not available |
Absence of data for specific cell lines indicates that this information was not found in the reviewed literature.
Impact on Cellular Signaling Pathways
The induction of DNA damage and oxidative stress by anthracyclines triggers a cascade of cellular signaling events that ultimately determine the cell's fate.
Doxorubicin-Induced Signaling
Doxorubicin is known to activate multiple signaling pathways, including:
-
p53-Mediated Apoptosis: DNA damage induced by Doxorubicin activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the mitochondrial pathway of apoptosis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can be activated in response to the cellular stress caused by Doxorubicin, with roles in both cell survival and apoptosis depending on the cellular context.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. While some studies suggest Doxorubicin can inhibit this pathway, leading to apoptosis, others indicate its activation as a potential mechanism of drug resistance.[2]
This compound-Induced Signaling
Specific studies detailing the signaling pathways modulated by this compound are scarce. However, based on its structural similarity to other anthracyclines, it is hypothesized to activate similar stress-response and apoptotic pathways. Research on the related compound, carrimycin, suggests potential involvement of the PI3K/AKT/mTOR and MAPK pathways.[2] Further investigation is required to elucidate the specific signaling signature of this compound.
Diagram of Doxorubicin-Induced Apoptotic Signaling Pathway:
Caption: Doxorubicin-induced apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to compare the cytotoxic and mechanistic properties of this compound and Doxorubicin.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Logical Relationship in Annexin V/PI Staining:
References
- 1. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C33H41NO13 | CID 156955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Anthraquinone-induced cell injury: acute toxicity of carminomycin, epirubicin, idarubicin and mitoxantrone in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Carminomycin II and Daunorubicin
For researchers and drug development professionals navigating the landscape of anthracycline antibiotics, understanding the nuanced differences in efficacy between agents is paramount. This guide provides a detailed comparison of Carminomycin II and Daunorubicin, focusing on their cytotoxic performance, mechanisms of action, and the experimental frameworks used to evaluate them.
Quantitative Efficacy: A Head-to-Head Comparison
The available experimental data indicates a significant difference in the cytotoxic potency between Carminomycin and its derivative, Daunorubicin.
| Drug | Comparison Metric | Cell Type(s) | Result |
| Carminomycin | Relative Potency | Normal Myeloid Progenitor Cells | Significantly more potent than Daunorubicin.[1] |
| Carminomycin | Cytotoxicity Fold-Difference | Two representative cancer cell lines | 7-15 fold more cytotoxic than Daunorubicin. |
| Daunorubicin | IC50 Values | Various Cancer Cell Lines | See Table 2 below. |
Table 1: Comparative Cytotoxicity of Carminomycin and Daunorubicin.
One study found that Carminomycin and Idarubicin were equally potent and significantly more potent than Daunorubicin when tested against normal myeloid progenitor cells.[1] Furthermore, another study highlighted that the 4-O-methylation of Carminomycin to produce Daunorubicin results in a 7 to 15-fold decrease in cytotoxic activity in two different cancer cell lines.
Daunorubicin IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported IC50 values for Daunorubicin across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 24.30[2] |
| PC3 | Prostate Cancer | 2.640[2] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72[2] |
| 293T | Human Embryonic Kidney | 13.43[2] |
Table 2: IC50 Values of Daunorubicin in Various Cancer Cell Lines. [2]
Mechanism of Action and Signaling Pathways
Both this compound and Daunorubicin belong to the anthracycline class of antibiotics and are believed to exert their cytotoxic effects through similar mechanisms. The primary mechanisms include:
-
DNA Intercalation: Both drugs insert themselves between the base pairs of the DNA double helix.[3][4] This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[3][4]
-
Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication.[3][4] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent cell death.[3][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, leading to the production of ROS.[3][5] This induces oxidative stress, causing damage to cellular components and triggering apoptosis.[3][5]
Signaling Pathways
The cytotoxic effects of Daunorubicin are mediated through a complex network of signaling pathways. While the specific pathways for this compound are less characterized, they are presumed to be largely overlapping with those of Daunorubicin due to their structural similarity.
Caption: Daunorubicin's primary mechanisms of action leading to apoptosis.
Experimental Protocols
The evaluation of this compound and Daunorubicin efficacy relies on robust in vitro assays. Below are generalized methodologies for the key experiments cited.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or Daunorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.
Human Normal Progenitor Myeloid Stem Cell Assay
This assay is crucial for assessing the myelosuppressive potential of chemotherapeutic agents.
-
Isolation of Progenitor Cells: Mononuclear cells are isolated from human bone marrow or cord blood using density gradient centrifugation. CD34+ cells, which are enriched for hematopoietic stem and progenitor cells, are then often selected using immunomagnetic beads or fluorescence-activated cell sorting (FACS).
-
Culture: The isolated progenitor cells are cultured in a semi-solid medium (e.g., methylcellulose) containing a cocktail of cytokines that support the growth and differentiation of myeloid colonies.
-
Drug Exposure: The cells are exposed to a range of concentrations of the test compounds (this compound and Daunorubicin).
-
Colony Formation: After a period of incubation (typically 14 days), the number of myeloid colonies (e.g., CFU-GM, BFU-E) is counted under a microscope.
-
Toxicity Assessment: The concentration of the drug that inhibits colony formation by 50% (IC50) is determined to assess the drug's toxicity to normal hematopoietic progenitors.
Caption: A generalized workflow for a human normal progenitor myeloid stem cell assay.
Conclusion
The available evidence strongly suggests that Carminomycin is a more potent cytotoxic agent than Daunorubicin. The structural modification leading to Daunorubicin appears to significantly reduce its efficacy. This has important implications for drug development, suggesting that further exploration of Carminomycin and its analogues could yield highly effective anticancer therapies. Researchers should consider these differences in potency when designing preclinical and clinical studies. Further research is warranted to elucidate the specific signaling pathways of this compound and to obtain a broader range of IC50 values across multiple cancer cell lines to provide a more complete comparative profile.
References
- 1. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Carminomycin II as an Anticancer Agent: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carminomycin II (also known as Carubicin), an anthracycline antibiotic, against the well-established anticancer agent Doxorubicin. The objective is to evaluate the potential of this compound as a therapeutic agent by examining its efficacy, mechanism of action, and toxicity profile in relation to a standard-of-care drug.
Executive Summary
This compound has demonstrated anticancer activity against various tumors, including soft tissue sarcomas and breast cancer.[1] Its mechanism of action involves the induction of apoptosis, with evidence suggesting a role for the Golgi complex in its cytotoxic effects.[2] However, a direct comparison with Doxorubicin reveals a more nuanced picture. While this compound may offer a different toxicity profile, particularly with potentially lower cardiotoxicity as initially suggested, its overall antitumor efficacy in some clinical settings has been found to be inferior to that of Doxorubicin.[3] This guide presents available data to facilitate an informed assessment of this compound's potential in oncology research and development.
Comparative Efficacy: In Vitro Cytotoxicity
A critical measure of an anticancer agent's efficacy is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While extensive IC50 data for Doxorubicin is available across a wide range of cancers, specific IC50 values for this compound are not as widely reported in publicly available literature.
Table 1: Comparative IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 | [4][5][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.018 - 0.17 | [4] |
| ZR75-1 | Breast Carcinoma | 0.04 - 0.12 | [4] |
| HCT116 | Colorectal Carcinoma | ~24.30 | [7] |
| HepG2 | Hepatocellular Carcinoma | ~14.72 | [7] |
| A549 | Lung Carcinoma | >20 | [6] |
| PC3 | Prostate Adenocarcinoma | ~2.64 | [7] |
| U87-MG | Glioblastoma | Data not consistently reported | [5] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Published data on the in vitro cytotoxicity of this compound is limited. One study noted that des-methyl carminomycin (a related compound) was 30-200 fold more cytotoxic than aranciamycin in two representative cancer cell lines.[4] Further research is required to establish a comprehensive IC50 profile for this compound against a broad panel of cancer cell lines to allow for a direct and robust comparison with Doxorubicin.
Mechanism of Action: Induction of Apoptosis
Both this compound and Doxorubicin belong to the anthracycline class of antibiotics and are known to induce apoptosis, or programmed cell death, in cancer cells. However, the specific signaling pathways they modulate may differ.
This compound: A Role for the Golgi Complex
The precise apoptotic signaling pathway of this compound is not yet fully elucidated. However, research indicates that it can induce apoptosis in clear cell renal carcinoma cells through a mechanism that is independent of p53.[2] A key finding is the critical role of the Golgi complex in the cytotoxic effects of this compound. The drug is sequestered within the Golgi by P-glycoprotein (P-gp), and this localization is essential for its antiproliferative activity.[2] This suggests a unique mechanism of action that may involve Golgi-stress-induced apoptosis. One of the downstream effects observed is the cleavage of the Golgi protein p115 and the translocation of its C-terminal fragment to the nucleus.[2]
Doxorubicin: Multiple Pro-Apoptotic Pathways
Doxorubicin's apoptotic mechanisms are more extensively characterized and involve multiple pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor) routes.
-
DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This DNA damage response (DDR) can trigger p53-dependent apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is a potent inducer of ROS, which can cause oxidative stress and damage to cellular components, including mitochondria, ultimately leading to the release of pro-apoptotic factors like cytochrome c.
-
Signaling Pathway Modulation: Doxorubicin has been shown to activate various signaling pathways that promote apoptosis, including the JNK and p38 MAPK pathways.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound demonstrates anticancer properties and induces apoptosis, potentially through a novel mechanism involving the Golgi complex. However, its clinical efficacy, particularly in breast cancer, has been reported to be lower than that of Doxorubicin. The available data is insufficient to definitively position this compound as a superior or equivalent alternative to Doxorubicin.
Key areas for future research include:
-
Comprehensive In Vitro Profiling: Determining the IC50 values of this compound against a wide panel of cancer cell lines is crucial for a thorough comparative analysis.
-
Elucidation of the Apoptotic Pathway: Further investigation into the signaling cascade initiated by this compound, particularly the role of the Golgi apparatus and downstream effectors, will provide valuable insights into its mechanism of action.
-
In Vivo Efficacy Studies: Rigorous in vivo studies in various tumor models are necessary to validate the anticancer potential of this compound and to better understand its pharmacokinetic and pharmacodynamic properties.
-
Toxicity Profile: While early reports suggested lower cardiotoxicity, a comprehensive evaluation of its complete toxicity profile is essential.
By addressing these knowledge gaps, the scientific community can better ascertain the potential therapeutic niche for this compound in the landscape of cancer chemotherapy.
References
- 1. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The toxicological evaluation of carminomycin - an antineoplastic anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
Carminomycin II: A Comparative Analysis with Leading Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Carminomycin II and other prominent anthracyclines, including Carminomycin I (Carubicin), Doxorubicin, Daunorubicin, and Epirubicin. The information is compiled to assist researchers in understanding the nuanced differences in the biological activity of these potent anticancer agents. While comprehensive comparative data for this compound is limited in publicly available literature, this guide synthesizes available quantitative data for related anthracyclines and outlines the standard experimental protocols to facilitate further research.
Introduction to Anthracyclines
Anthracyclines are a class of chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors[1]. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis[2][3]. This compound is a distinct anthracycline derivative, while Carminomycin, also known as Carubicin or Carminomycin I, is another member of this class often compared with Doxorubicin[4][5]. Despite their shared core structure, subtle molecular variations among anthracyclines can significantly impact their efficacy, toxicity, and clinical utility.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for anthracyclines is multifaceted, involving direct interaction with DNA and the poisoning of topoisomerase II. This leads to the generation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
Caption: General mechanism of action for anthracyclines.
Comparative Cytotoxicity
The in vitro cytotoxicity of anthracyclines is a key indicator of their potential anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The table below summarizes available IC50 values for various anthracyclines across different cancer cell lines.
| Anthracycline | Cell Line | IC50 (nM) | Reference |
| Carubicin (Carminomycin I) | MCF-7 (Breast) | 90 | [6] |
| K562 (Leukemia) | 60 | [6] | |
| Doxorubicin | K562 (Leukemia) | ~50-100 | [7] |
| MelJuSo (Melanoma) | ~50-100 | [7] | |
| U2OS (Osteosarcoma) | ~100-200 | [7] | |
| MDA-MB-231 (Breast) | 18-170 | [3] | |
| ZR75-1 (Breast) | 18-170 | [3] | |
| Daunorubicin | AML Cell Lines (various) | 8.1 - 56.7 | [8] |
| Epirubicin | MDA-MB-231 (Breast) | 18-170 | [3] |
| ZR75-1 (Breast) | 18-170 | [3] | |
| This compound | - | Data not available | - |
Key Performance Metrics
DNA Binding and Intercalation
The affinity of anthracyclines for DNA is a critical determinant of their biological activity. DNA intercalation, the insertion of the planar anthracycline ring between DNA base pairs, distorts the DNA helix and interferes with the processes of replication and transcription. The strength of this interaction can be quantified by the DNA binding constant (K). While specific comparative data for this compound is scarce, the general principle holds that higher DNA binding affinity often correlates with increased cytotoxicity.
Topoisomerase II Inhibition
Anthracyclines are potent inhibitors of topoisomerase II. They function as "poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The inhibitory activity can be quantified by measuring the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare anthracyclines.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the anthracycline compounds (e.g., this compound, Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Caption: A typical workflow for an MTT cytotoxicity assay.
DNA Intercalation Assay (Fluorescence Spectroscopy)
This method measures the binding of a drug to DNA by observing changes in fluorescence.
-
Prepare Solutions: Prepare solutions of calf thymus DNA (ctDNA) and the anthracycline of interest in a suitable buffer (e.g., Tris-HCl).
-
Titration: A fixed concentration of the anthracycline is titrated with increasing concentrations of ctDNA.
-
Fluorescence Measurement: The fluorescence emission spectrum of the anthracycline is recorded after each addition of ctDNA. Anthracyclines typically exhibit intrinsic fluorescence that is quenched upon intercalation into DNA.
-
Data Analysis: The changes in fluorescence intensity are used to calculate the binding constant (K) and the number of binding sites using the Stern-Volmer equation or Scatchard analysis.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, purified human topoisomerase IIα, and ATP in a reaction buffer.
-
Drug Addition: Varying concentrations of the anthracycline are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a set time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated kDNA minicircles can enter the gel, while the catenated network cannot.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control without the drug.
Conclusion and Future Directions
The available data suggests that Carminomycin I (Carubicin) exhibits potent cytotoxic activity against various cancer cell lines. However, a significant knowledge gap exists for this compound, with a notable lack of direct comparative studies against other clinically relevant anthracyclines. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. Future research should focus on generating robust, side-by-side quantitative data for this compound to accurately assess its cytotoxic potential, DNA binding affinity, and topoisomerase II inhibitory activity. Such studies will be crucial in determining the potential therapeutic value of this compound in the landscape of anthracycline-based cancer chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitumor antibiotic carminomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carminomycin II Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Carminomycin II, a potent anthracycline antibiotic, holds significant promise in oncology. However, its clinical application, much like other anthracyclines, is often hampered by dose-limiting toxicities, particularly cardiotoxicity. This has spurred extensive research into the development of this compound derivatives with improved therapeutic indices. This guide provides a comprehensive head-to-head comparison of key this compound derivatives, summarizing their performance based on available experimental data. While direct comparative studies on a wide range of this compound derivatives are limited, this guide draws upon data from closely related carminomycin analogs to elucidate critical structure-activity relationships.
Performance Comparison of Carminomycin Derivatives
The primary goals in developing carminomycin derivatives are to enhance anti-tumor efficacy, overcome multidrug resistance, and reduce cardiotoxicity. The following tables summarize the available quantitative data comparing Carminomycin and its derivatives.
Table 1: In Vitro Cytotoxicity of Carminomycin and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Carminomycin | Novikoff hepatoma ascites | 0.09 | [1] |
| Carminomycin-11-methyl ether | Novikoff hepatoma ascites | 0.53 | [1] |
| Adriamycin (Doxorubicin) | Novikoff hepatoma ascites | 0.39 | [1] |
Table 2: In Vivo Antitumor Activity against L1210 Leukemia in Mice
| Compound | Potency Compared to Adriamycin | Reference |
| Carminomycin | ~10- to 20-fold more potent | [1] |
| Carminomycin-11-methyl ether | Equipotent | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
1. Cell Preparation:
- Culture cancer cells in appropriate media and conditions until they reach the logarithmic growth phase.
- Harvest the cells and perform a cell count to ensure accurate seeding density.
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and its derivatives in a suitable solvent, such as DMSO.
- Perform serial dilutions of the compounds in culture medium to achieve a range of desired concentrations.
- Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from the wells.
- Add a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals.
- Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Intercalation Assay (Agarose Gel Electrophoresis)
This assay assesses the ability of a compound to unwind supercoiled DNA, a characteristic of DNA intercalating agents.
1. Reaction Setup:
- In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the this compound derivative in a suitable buffer.
- Include a control with no compound.
2. Incubation:
- Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for DNA binding.
3. Gel Electrophoresis:
- Add a loading dye to each reaction mixture.
- Load the samples onto an agarose gel.
- Run the gel electrophoresis in a suitable running buffer until adequate separation of the different DNA topoisomers is achieved.
4. Visualization and Analysis:
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
- Analyze the migration pattern of the DNA. Intercalating agents will cause the supercoiled DNA to unwind, leading to a decrease in its electrophoretic mobility. At higher concentrations, the DNA may become positively supercoiled and migrate faster again.
Signaling Pathways
The antitumor activity and toxicity of this compound and its derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response and toxicity.
DNA Damage Response Pathway
A primary mechanism of action for anthracyclines is the induction of DNA damage, which triggers a cellular response to either repair the damage or initiate programmed cell death (apoptosis).
Caption: DNA Damage Response Pathway Induced by this compound Derivatives.
Cardiotoxicity Signaling Pathway
The cardiotoxicity of anthracyclines is a major concern. The following diagram illustrates the key molecular events leading to cardiac damage.
References
Cross-validation of Carminomycin II's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic profiles of Carminomycin II and the widely used anthracycline, Doxorubicin. By presenting key experimental data and detailed protocols, this document aims to facilitate a comprehensive understanding of their similarities and differences in anti-cancer activity.
This compound, also known as Carubicin, is an anthracycline antibiotic with established antineoplastic properties. Its mechanism of action, like other members of the anthracycline class, is primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II. This guide cross-validates these mechanisms by comparing key performance indicators of this compound with those of Doxorubicin, a cornerstone of many chemotherapy regimens. This comparative analysis is crucial for discerning the nuanced differences that may inform future drug development and therapeutic applications.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and Doxorubicin has been evaluated across various cancer cell lines. While direct head-to-head comparisons in the same experimental settings are limited in recent literature, historical and individual studies provide valuable insights into their relative potencies.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | PC3 (Prostate) | 2.64 | [1] |
| Doxorubicin | HCT116 (Colon) | 24.30 | [1] |
| Doxorubicin | HepG2 (Liver) | 14.72 | [1] |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [2] |
| Doxorubicin | A549 (Lung) | > 20 | [3] |
| Doxorubicin | HeLa (Cervical) | 2.92 | [2] |
| Carminomycin | Advanced Breast Cancer (in vivo) | Lower antitumor activity than Doxorubicin | [4] |
Note: IC50 values for Doxorubicin vary significantly across different cell lines and experimental conditions.[2][3] A randomized phase II study in advanced breast cancer indicated that Carminomycin (20 mg/m²) had significantly lower antitumor activity compared to Doxorubicin (75 mg/m²), with response rates of 4% and 30%, respectively.[4]
Core Mechanisms of Action: A Head-to-Head Comparison
The anti-cancer effects of both this compound and Doxorubicin are driven by a multi-faceted mechanism of action targeting fundamental cellular processes.
DNA Intercalation and Topoisomerase II Inhibition
Both agents intercalate into DNA, a process that is fundamental to their cytotoxic effects. This interaction obstructs the machinery of DNA replication and transcription. Furthermore, they are potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA.
Induction of Apoptosis
A primary consequence of the DNA damage induced by this compound and Doxorubicin is the activation of apoptotic pathways, leading to programmed cell death. This is a critical determinant of their therapeutic efficacy.
Experimental Workflow for Comparative Apoptosis Analysis
Caption: Workflow for comparing apoptosis induction by this compound and Doxorubicin.
Cell Cycle Arrest
By inducing DNA damage, both this compound and Doxorubicin trigger cell cycle checkpoints, leading to arrest at various phases, most notably G2/M. This prevents cells with damaged DNA from proceeding through mitosis, ultimately contributing to cell death. Doxorubicin has been shown to cause a significant increase in G2/M phase arrest in various cancer cell lines.[1] A direct comparative study on the effects of this compound on cell cycle distribution would be invaluable for a complete cross-validation.
Signaling Pathway of Anthracycline-Induced Cell Cycle Arrest and Apoptosis
Caption: Simplified signaling pathway for anthracycline-induced cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and treat with this compound, Doxorubicin, or vehicle control for the desired time.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Topoisomerase II Decatenation Assay
This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium Bromide
Procedure:
-
Set up reaction tubes containing assay buffer and kDNA.
-
Add varying concentrations of this compound, Doxorubicin, or a vehicle control.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.
Conclusion
This guide provides a comparative framework for understanding the mechanism of action of this compound in relation to Doxorubicin. Both agents share core mechanistic features typical of anthracyclines, including DNA intercalation and topoisomerase II inhibition, which culminate in cell cycle arrest and apoptosis. However, clinical data suggests potential differences in their therapeutic efficacy and toxicity profiles.[4]
To fully elucidate the nuanced differences in their mechanisms, further direct comparative in vitro studies are warranted. The provided experimental protocols offer a standardized approach for researchers to generate the quantitative data needed for a comprehensive cross-validation. Such studies will be instrumental in guiding the development of next-generation anthracyclines with improved therapeutic indices.
References
- 1. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Carminomycin versus doxorubicin in advanced breast cancer, a randomized phase II study of the E.O.R.T.C. Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Carminomycin II: A Potential Candidate for Overcoming Drug Resistance in Cancer
A comparative analysis of Carminomycin II's efficacy in drug-resistant cancer cell lines reveals its potential to circumvent common resistance mechanisms, a significant challenge in oncology. While comprehensive quantitative data remains limited in publicly available literature, existing studies suggest that this compound maintains its cytotoxic activity against cancer cells that have developed resistance to other common chemotherapeutic agents, such as doxorubicin.
This compound belongs to the anthracycline class of antibiotics, which are widely used in cancer chemotherapy. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells. However, the prolonged use of anthracyclines like doxorubicin often leads to the development of multidrug resistance (MDR), rendering the treatment ineffective.
A key finding in the evaluation of this compound is that it demonstrates similar activity in both drug-sensitive (wild-type) and multidrug-resistant (MDR) cancer cell lines[1]. This suggests that this compound may be less susceptible to the common resistance mechanisms that affect other anthracyclines.
Comparison with Doxorubicin in Drug-Resistant Cell Lines
Doxorubicin is one of the most widely used and effective chemotherapeutic agents, but its efficacy is often limited by the development of MDR. This resistance is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pumps the drug out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
While direct comparative studies with this compound are scarce, the available data on doxorubicin's diminished efficacy in resistant cell lines highlights the potential of this compound. For instance, in doxorubicin-resistant breast cancer cell lines like MCF-7/ADR, the concentration of doxorubicin required to inhibit cell growth by 50% (IC50) is significantly higher than in the sensitive MCF-7 parent line.
Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | ~0.1 - 2.5 | [2][3][4][5] |
| MCF-7/ADR | Breast Cancer | P-gp overexpression | ~1.9 - 128.5 | [4] |
| K562 | Leukemia | Sensitive | ~0.1 - 0.5 | [6][7][8][9] |
| K562/DOX | Leukemia | P-gp overexpression | ~1.0 - 5.0 | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
The observation that Carminomycin is similarly active in the doxorubicin-resistant MCF-7Dox and K562i/S9 cell lines suggests its potential to overcome P-gp-mediated efflux[1]. The structural differences between this compound and doxorubicin may play a role in this ability to evade recognition and transport by P-glycoprotein.
Mechanisms of Action and Drug Resistance
The development of drug resistance in cancer is a multifaceted process involving various cellular and molecular changes. Understanding these mechanisms is crucial for developing strategies to overcome them.
The Role of ABC Transporters
As mentioned, the overexpression of ABC transporters, such as P-glycoprotein (ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a major mechanism of MDR[10]. These transporters act as efflux pumps, reducing the intracellular concentration of a wide range of chemotherapeutic drugs. The potential of this compound to bypass this mechanism is a significant advantage.
Alterations in Drug Targets
Another mechanism of resistance involves alterations in the drug's molecular target. For anthracyclines, this is often topoisomerase II. Mutations in the topoisomerase II gene or changes in its expression levels can reduce the drug's ability to form a stable drug-enzyme-DNA complex, thereby diminishing its cytotoxic effect.
Dysregulation of Signaling Pathways
Cancer cells can also develop resistance by altering intracellular signaling pathways that control cell survival, proliferation, and apoptosis. Key pathways implicated in drug resistance include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Its overactivation can promote resistance to chemotherapy by inhibiting apoptosis[11][12][13][14][15].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Aberrant signaling in this pathway can contribute to drug resistance[16][17][18][19][20].
While the specific interactions of this compound with these pathways in resistant cells are not yet fully elucidated, its ability to induce apoptosis even in MDR cells suggests it may bypass or overcome these pro-survival signals.
Experimental Protocols
To provide a framework for the evaluation of this compound and other chemotherapeutic agents in drug-resistant cell lines, detailed methodologies for key experiments are outlined below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or other comparator drugs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat sensitive and resistant cells with the respective IC50 concentrations of the drugs for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.
Visualizing the Landscape of Drug Resistance
To better understand the complex interplay of factors involved in drug resistance and the potential mechanisms of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 18. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 19. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Carminomycin II: A Comparative Analysis Against Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carminomycin II, an anthracycline antibiotic, with current standard-of-care chemotherapeutic agents. The objective is to benchmark the performance of this compound, leveraging available preclinical and clinical data to inform future research and drug development efforts. This document summarizes key efficacy and safety parameters, details relevant experimental methodologies, and visualizes associated molecular pathways.
Executive Summary
This compound, also known as carubicin, is a DNA topoisomerase II inhibitor that induces apoptosis in cancer cells. While it shares a mechanism of action with clinically established anthracyclines like doxorubicin, historical clinical data in solid tumors, such as breast cancer, suggest it may have a different efficacy and toxicity profile. This guide revisits this compound in the context of modern cancer therapy, particularly for hematological malignancies where anthracyclines remain a cornerstone of treatment. Due to a lack of recent and comprehensive studies directly comparing this compound to current standard-of-care regimens for leukemias, this guide synthesizes available data to provide a foundational comparison and highlight areas for future investigation.
Data Presentation: Efficacy and Safety Profile
The following tables summarize the available quantitative data for this compound and standard-of-care chemotherapies. It is important to note that the data for this compound is limited and primarily derived from older clinical trials in breast cancer.
Table 1: Comparative Efficacy of this compound and Doxorubicin in Advanced Breast Cancer
| Parameter | This compound | Doxorubicin | Source |
| Overall Response Rate | 4% (1 partial response in 24 evaluable patients) | 30% (1 complete and 7 partial responses in 27 evaluable patients) | [1] |
| Median Duration of Response | 30 weeks (for the single responder) | 46 weeks | [1] |
| Median Time to Progression | 9 weeks | 30 weeks | [1] |
Table 2: Comparative Safety of this compound and Doxorubicin in Advanced Breast Cancer
| Adverse Effect | This compound | Doxorubicin | Source |
| Myelotoxicity | More severe | Less severe | [1] |
| Alopecia | Less severe | More severe | |
| Nausea and Vomiting | Less severe | More severe |
Table 3: In Vitro Cytotoxicity (IC50) of Doxorubicin in Various Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| FL5.12 (in the presence of IL-3) | ~0.02 |
| K562 (Chronic Myeloid Leukemia) | 5 |
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.[2][3] The accumulation of these breaks triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis.
The apoptotic signaling cascade initiated by DNA damage is a complex process involving multiple pathways. The "intrinsic" or "mitochondrial" pathway is a key route for apoptosis induction by chemotherapeutic agents.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy and mechanism of action of anticancer agents like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., K562, HL-60 for leukemia) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: A serial dilution of this compound (or a standard-of-care drug) is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the different drug concentrations. Control wells receive medium with the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and an ATP-containing reaction buffer.
-
Inhibitor Addition: this compound or a control inhibitor is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a protein-digesting enzyme (e.g., proteinase K).
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated kDNA (nicked and closed circular monomers) migrates faster than the catenated kDNA network.
-
Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Inhibition of topoisomerase II is observed as a reduction in the amount of decatenated DNA compared to the control.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., a leukemia cell line) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (for subcutaneous models) or until signs of disease are evident (for disseminated models).
-
Drug Administration: The mice are randomized into treatment and control groups. This compound or a standard-of-care drug is administered to the treatment group via a clinically relevant route (e.g., intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers. For disseminated models, disease progression is monitored by methods such as bioluminescence imaging (if cells are engineered to express luciferase) or by monitoring animal weight and health.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity. Tumors are then excised and can be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth inhibition or survival rates in the treated groups to the control group.
Caption: A typical workflow for a preclinical xenograft model.
Conclusion and Future Directions
The available data, though limited and dated, suggests that this compound is a biologically active anthracycline with a distinct profile from doxorubicin. Its lower efficacy and higher myelotoxicity in historical breast cancer trials may have limited its clinical development. However, the standard of care for many cancers, particularly acute leukemias, continues to rely on anthracycline-based regimens.[4][5] Given the urgent need for new therapeutic options in relapsed and refractory hematological malignancies, a re-evaluation of this compound with modern preclinical models and in direct comparison with current standard-of-care agents for these diseases may be warranted.
Future research should focus on:
-
In vitro screening: Determining the IC50 values of this compound across a panel of leukemia and lymphoma cell lines and comparing them directly to doxorubicin, daunorubicin, and idarubicin.
-
Preclinical in vivo studies: Conducting head-to-head studies of this compound against standard induction and consolidation chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) in relevant xenograft or patient-derived xenograft (PDX) models.
-
Mechanism of resistance studies: Investigating the mechanisms of resistance to this compound and whether it can overcome known resistance mechanisms to other anthracyclines.
-
Combination studies: Exploring the potential for synergistic effects when this compound is combined with other targeted agents or immunotherapies.
By systematically addressing these knowledge gaps, the oncology research community can make an informed decision about the potential for this compound to be repositioned as a valuable therapeutic agent in the modern oncology landscape.
References
- 1. siteman.wustl.edu [siteman.wustl.edu]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradigm Shift in the Management of Acute Myeloid Leukemia—Approved Options in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of Carminomycin II's Antitumor Activity: A Comparative Guide
This guide provides an objective comparison of the antitumor activity of Carminomycin II (also known as Carubicin) with other established anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of clinical findings and detailed experimental methodologies to support independent verification and further research.
I. Comparative Analysis of Antitumor Activity
This compound, an anthracycline antibiotic, has been evaluated for its antitumor efficacy in various malignancies. This section compares its performance against standard-of-care agents, primarily Doxorubicin and other anthracyclines, in different cancer types.
Table 1: Comparative Efficacy of this compound in Advanced Breast Cancer
| Treatment Arm | Dosage | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Duration of Response | Median Time to Progression |
| This compound | 20 mg/m² i.v. bolus every 3 weeks | 24 | 0 | 1 | 4% | 30 weeks | 9 weeks |
| Doxorubicin | 75 mg/m² i.v. bolus every 3 weeks | 27 | 1 | 7 | 30% | 46 weeks | 30 weeks |
Data from a randomized phase II study by the E.O.R.T.C. Breast Cancer Cooperative Group.[1]
Table 2: Comparative Efficacy of this compound in Advanced Soft Tissue Sarcomas
| Treatment Arm | Dosage | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Disease Stabilization | Median Time to Progression |
| This compound | 20 mg/m² i.v. bolus every 3 weeks | 33 | 0 | 1 | 3% | 45% | 2 months |
| Doxorubicin (Adriamycin) | 75 mg/m² i.v. bolus every 3 weeks | 38 | 1 | 10 | 29% | 47% | 5 months |
Data from a randomized phase II study by the EORTC Soft Tissue and Bone Sarcoma Group.[2]
Table 3: Antitumor Activity of this compound in Pediatric Sarcomas
| Cancer Type | Treatment Regimen | Number of Patients | Outcome |
| Ewing's Sarcoma | This compound in combination with Vincristine, Cyclophosphamide, Dactinomycin, and Methotrexate | 18 | Satisfactory direct effect in 47% of patients (decrease in secondary tumor, pain relief, improved general state).[3] |
Qualitative Summary of Antitumor Activity in Other Malignancies
II. Toxicity Profile Comparison
The therapeutic utility of anthracyclines is often limited by their toxicity. This section compares the adverse event profiles of this compound and Doxorubicin.
Table 4: Comparative Toxicity in Advanced Breast Cancer
| Adverse Event | This compound | Doxorubicin |
| Myelotoxicity | More severe | Less severe |
| Nausea and Vomiting | Slightly less severe | Slightly more severe |
| Alopecia | Slightly less severe | Slightly more severe |
Data from a randomized phase II study by the E.O.R.T.C. Breast Cancer Cooperative Group.[1]
Table 5: Comparative Toxicity in Advanced Soft Tissue Sarcomas
| Adverse Event | This compound | Doxorubicin (Adriamycin) |
| Leukocyte Nadir < 2.0 x 10⁹/l | 43% of patients | 38% of patients |
| Nausea, Vomiting, Anorexia, Alopecia | Less severe | More severe |
Data from a randomized phase II study by the EORTC Soft Tissue and Bone Sarcoma Group.[2]
III. Experimental Protocols
This section outlines the methodologies for the key clinical trials cited, providing a framework for the design of verification studies.
A. Representative Clinical Trial Protocol for Advanced Solid Tumors
1. Patient Selection Criteria (Inclusion):
-
Histologically confirmed diagnosis of advanced or metastatic solid tumor (e.g., breast cancer, soft tissue sarcoma).
-
Disease refractory to standard therapies.
-
Measurable disease as defined by Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[5][6][7]
-
Age 18 years or older.
-
ECOG performance status of 0-2.
-
Adequate organ function (hematological, renal, and hepatic).
2. Treatment Administration:
-
This compound Arm: 20 mg/m² administered as an intravenous bolus every 3 weeks.
-
Comparator Arm (e.g., Doxorubicin): 75 mg/m² administered as an intravenous bolus every 3 weeks.
-
Treatment continued until disease progression or unacceptable toxicity.
3. Tumor Response Evaluation:
-
Tumor assessments performed at baseline and every 6-8 weeks thereafter.
-
Response classified according to RECIST 1.1 criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[5][6]
-
4. Toxicity Assessment:
-
Adverse events graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][5][8]
-
Monitoring includes regular physical examinations, complete blood counts, and serum chemistry panels.
-
Cardiac function monitored via echocardiograms or MUGA scans at baseline and regular intervals.
B. In Vitro Apoptosis Assay Protocol
1. Cell Culture:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-1080 for fibrosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Drug Treatment:
-
Cells are treated with varying concentrations of this compound for specified time points (e.g., 24, 48 hours).
3. Western Blot Analysis for Apoptosis-Related Proteins:
-
Cell lysates are collected and protein concentrations determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key apoptosis regulators such as Bcl-2, Bax, and cleaved caspases (e.g., Caspase-3, Caspase-9).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
4. Flow Cytometry for Apoptosis Detection:
-
Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is quantified using a flow cytometer.
IV. Mechanism of Action and Signaling Pathways
This compound, like other anthracyclines, exerts its antitumor effect primarily through the inhibition of DNA topoisomerase II.[9][10] This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the presumed intracellular signaling cascade initiated by this compound, leading to programmed cell death. This pathway is based on the known mechanism of action of anthracyclines and their downstream effects on the intrinsic apoptosis pathway.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for a Comparative Clinical Trial
The logical flow of a clinical trial designed to compare this compound with a standard-of-care agent is depicted below.
Caption: Workflow for a randomized comparative clinical trial.
References
- 1. Treatment of Wilms Tumor by Type and Stage | American Cancer Society [cancer.org]
- 2. The treatment of Wilms' tumor: results of the Second National Wilms' Tumor Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 and Bax exert opposing effects on Ca2+ signaling, which do not depend on their putative pore-forming region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Pediatric Acute Lymphoblastic Leukemia: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvements in the survival of children and adolescents with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Outcome of patients with stage II/favorable histology Wilms tumor with and without local tumor spill. A report from the National Wilms Tumor Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results in children with local and regional neuroblastoma managed with and without vincristine, cyclophosphamide, and imidazolecarboxamide. A report from the Children's Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Treatment Options for Childhood Acute Lymphoblastic Leukemia [mdpi.com]
A Comparative Analysis of Carminomycin II and Novel Targeted Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the development of novel targeted therapies presents a paradigm shift from traditional cytotoxic agents. This guide provides a comprehensive comparison of Carminomycin II, an anthracycline antibiotic, with modern targeted therapies, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Introduction
This compound belongs to the anthracycline class of chemotherapeutics, which have been a cornerstone of cancer treatment for decades. These agents exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis. While effective, their use is often associated with significant off-target toxicities. In contrast, novel targeted therapies are designed to interact with specific molecular targets that are key drivers of cancer cell growth and survival, offering the potential for greater precision and reduced side effects. This guide explores the distinctions between this compound and representative classes of novel targeted therapies, including PI3K/mTOR inhibitors, JAK/STAT inhibitors, and antibody-drug conjugates.
Mechanism of Action
This compound: A DNA Damaging Agent
Carminomycin, also known as Carubicin, is an anthracycline antibiotic that functions as a potent anti-neoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II.[1] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, Carminomycin prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.[1] This process disrupts DNA replication and repair, as well as RNA and protein synthesis.[1]
Caption: Mechanism of Action of this compound.
Novel Targeted Therapies: Precision Molecular Targeting
Novel targeted therapies encompass a diverse range of drugs that act on specific molecular pathways dysregulated in cancer.
-
PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Inhibitors of this pathway, such as everolimus and alpelisib, block the activity of PI3K and/or mTOR kinases, thereby impeding downstream signaling and suppressing tumor growth.[2]
-
JAK/STAT Inhibitors: The JAK/STAT pathway is a key signaling route for numerous cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.[3] Dysregulation of this pathway is implicated in various cancers. JAK inhibitors, such as ruxolitinib, block the activity of Janus kinases, thereby inhibiting the phosphorylation and activation of STAT proteins and downstream gene expression.[3]
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. For instance, Brentuximab vedotin targets the CD30 receptor on cancer cells and, upon internalization, releases the potent anti-microtubule agent monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis.[1][4][5]
Caption: Simplified Signaling Pathways of Targeted Therapies.
Comparative Efficacy Data
Direct comparative clinical trials between this compound and novel targeted therapies are scarce. The following tables summarize available efficacy data from preclinical and clinical studies for Carminomycin (Carubicin) and representative targeted agents in relevant cancer types.
Table 1: Preclinical Cytotoxicity Data (IC50 Values)
| Compound | Cancer Cell Line | IC50 (nM) |
| Carubicin | MCF-7 (Breast Cancer) | 90[6] |
| Carubicin | K562 (Leukemia) | 60[6] |
| PI-103 (PI3K/mTOR inhibitor) | p110α (recombinant) | 2[7] |
| ZSTK474 (PI3K inhibitor) | U87 (Glioblastoma) | 630[8] |
| NVP-BEZ235 (PI3K/mTOR inhibitor) | U87 (Glioblastoma) | 17[8] |
Table 2: Clinical Efficacy Data
| Therapy | Cancer Type | Key Efficacy Endpoint | Result |
| Carminomycin | Metastatic Breast Cancer | Objective Response Rate (ORR) | 28.6% (6/21 patients)[9] |
| Belzutifan + Lenvatinib | Advanced Renal Cell Carcinoma (post-PD-1/L1) | Progression-Free Survival (PFS) | Statistically significant improvement vs. Cabozantinib[10] |
| Abrocitinib (JAK inhibitor) | Moderate-to-severe Atopic Dermatitis | EASI-50 Response (Week 12) | 44.5% (200mg) vs 8.0% (placebo) |
| Baricitinib (JAK inhibitor) | Moderate-to-severe Atopic Dermatitis | EASI-50 Response (Week 16) | 61% (4mg) vs 37% (placebo)[11] |
| Buparlisib + Fulvestrant | HR+/HER2- Advanced Breast Cancer (with PIK3CA mutation) | Median PFS | 7.0 months vs 3.2 months with placebo + fulvestrant[2] |
Experimental Protocols
The evaluation of anti-cancer agents relies on a suite of standardized in vitro and in vivo assays. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or a targeted inhibitor) for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early markers of apoptosis.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.[12][13]
Caption: General Experimental Workflow for Drug Evaluation.
Conclusion
This compound, as a traditional chemotherapeutic agent, offers broad cytotoxic activity through DNA damage, but its application is limited by a narrow therapeutic index and potential for cardiotoxicity. Novel targeted therapies, by contrast, are designed for precision, targeting specific molecular vulnerabilities within cancer cells. This specificity can translate to improved efficacy and a more favorable safety profile in selected patient populations.
The choice between these therapeutic modalities depends on various factors, including the cancer type, its molecular characteristics, and the patient's overall health. The continued development of targeted therapies, guided by a deeper understanding of cancer biology and robust preclinical and clinical evaluation, holds the promise of more effective and less toxic treatments. For drug development professionals, a thorough understanding of the distinct mechanisms and appropriate experimental validation of both traditional and targeted agents is crucial for advancing the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Updates on novel therapies for metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Targeted Therapies for Renal Cell Carcinoma: Building on the Successes of Vascular Endothelial Growth Factor and mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Carminomycin II for Researchers and Drug Development Professionals
Note on Nomenclature: Data for Carminomycin II is limited in publicly available research. The information presented here is primarily based on studies of Carminomycin (also known as Carubicin), which is structurally very similar to this compound. This guide assumes that the general biological activities and mechanisms are comparable, a necessary extrapolation for providing a useful comparative context.
Executive Summary
This compound is an anthracycline antibiotic with antineoplastic properties. Like other members of its class, its primary mechanism of action involves the disruption of DNA synthesis and function, leading to cytotoxicity in rapidly proliferating cancer cells. This guide provides a comparative statistical analysis of this compound's performance against other common anthracyclines, namely Doxorubicin (Adriamycin) and 4'-Epidoxorubicin, based on available preclinical and clinical data.
Data Presentation
In Vitro and Preclinical Comparative Data
Table 1: Comparative Preclinical Toxicity in Mice
| Compound | Metric | Value | Species | Administration | Citation |
| Carminomycin | Cumulative Toxicity | Less pronounced after 10-15 injections compared to Adriamycin | Mice | Once a day | [1] |
| Adriamycin | Cumulative Toxicity | More pronounced after 5 injections compared to Carminomycin | Mice | Once a day | [1] |
Clinical Comparative Data: Advanced Breast Cancer
Clinical trials in patients with advanced breast cancer provide a basis for comparing the efficacy and toxicity of Carminomycin with other anthracyclines.
Table 2: Clinical Efficacy in Advanced Breast Cancer
| Drug | Dosage | N (evaluable) | Overall Response Rate (CR+PR) | Median Duration of Response | Median Time to Progression | Citation |
| Carminomycin | 20 mg/m² every 3 weeks | 24 | 4% (1 PR) | 30 weeks | 9 weeks | [2] |
| Doxorubicin | 75 mg/m² every 3 weeks | 27 | 30% (1 CR, 7 PR) | 46 weeks | 30 weeks | [2] |
| Carminomycin | 18 mg/m² every 3 weeks | 29 | 3% (1 PR) | 9 weeks | - | [3] |
| 4'-Epidoxorubicin | 90 mg/m² every 3 weeks | 34 | 27% (9 PR) | 28 weeks | - | [3] |
CR: Complete Response, PR: Partial Response
Table 3: Comparative Clinical Toxicity
| Adverse Effect | Carminomycin | Doxorubicin | 4'-Epidoxorubicin | Citation |
| Myelosuppression | More severe | Less severe | - | [2] |
| Leukopenia (WBC nadir) | 1,600/microL | - | 1,800/microL | [3] |
| Alopecia | Less severe/frequent | More severe | More severe | [2][3] |
| Nausea and Vomiting | Less severe/frequent | More severe | More severe | [2][3] |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using an MTT assay.
Logical Comparison of Anthracyclines
Caption: Comparative properties of Carminomycin vs. other anthracyclines.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in an in vivo setting.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and comparator drugs to the respective treatment groups via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a maximum allowed size or after a predetermined treatment duration. The tumor growth inhibition rate is calculated as a percentage of the reduction in mean tumor weight or volume in the treated groups compared to the control group.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA replication and a target of anthracyclines.
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle).
-
Enzyme Reaction: Add purified human topoisomerase II enzyme to each tube to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein-denaturing agent (e.g., SDS) and a proteinase.
-
Gel Electrophoresis: Separate the different forms of the DNA substrate (e.g., supercoiled, relaxed, or linearized) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or linearized DNA compared to the no-drug control.
References
- 1. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carminomycin versus doxorubicin in advanced breast cancer, a randomized phase II study of the E.O.R.T.C. Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase II trial of carminomycin versus 4'-epidoxorubicin in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Carminomycin II in the Treatment of Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available clinical trial data for Carminomycin II (also known as Carubicin), an anthracycline antibiotic, in the context of advanced breast cancer. Due to the limited publicly available data and the absence of a formal meta-analysis for this compound specifically, this report synthesizes findings from key comparative studies against other anthracyclines, namely Doxorubicin and 4'-epidoxorubicin.
Executive Summary
Clinical trial data for Carminomycin in advanced breast cancer is sparse, with key studies conducted in the 1980s. The available evidence suggests that Carminomycin demonstrates anti-tumor activity, but at the dosages studied, it appears to have lower efficacy compared to Doxorubicin and 4'-epidoxorubicin in this setting. Notably, Carminomycin exhibited a different toxicity profile, with some studies indicating less nausea, vomiting, and alopecia, but potentially greater myelosuppression compared to Doxorubicin. The development and clinical use of Carminomycin appear to have been limited, and it is not a standard component of current breast cancer treatment regimens.
Comparative Efficacy of Carminomycin
The primary endpoint in the pivotal trials was the overall response rate (ORR), which includes complete and partial responses. The data from two key comparative trials are summarized below.
| Treatment Arm | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Median Time to Progression | Reference |
| Carminomycin (20 mg/m²) | 24 | 4% | 0 | 1 | 30 weeks | 9 weeks | [1] |
| Doxorubicin (75 mg/m²) | 27 | 30% | 1 | 7 | 46 weeks | 30 weeks | [1] |
| Carminomycin (18 mg/m²) | 29 | 3% | 0 | 1 | 9 weeks | Not Reported | [2] |
| 4'-epidoxorubicin (90 mg/m²) | 34 | 27% | 0 | 9 | 28 weeks | Not Reported | [2] |
Comparative Toxicity Profile
The toxicity profiles of Carminomycin, Doxorubicin, and 4'-epidoxorubicin were evaluated, with a focus on myelosuppression and non-hematologic side effects.
| Adverse Event | Carminomycin | Doxorubicin | 4'-epidoxorubicin | Reference |
| Myelosuppression | More severe than Doxorubicin | Less severe than Carminomycin | Major toxic effect (leukopenia) | [1][2] |
| Nausea and Vomiting | Slightly less severe than Doxorubicin | Slightly more severe than Carminomycin | Qualitatively similar to Carminomycin | [1][2] |
| Alopecia | Slightly less severe than Doxorubicin | Slightly more severe than Carminomycin | Significantly more than Carminomycin | [1][2] |
| Gastrointestinal Intolerance | Significantly less than 4'-epidoxorubicin | Not directly compared | Significantly more than Carminomycin | [2] |
Experimental Protocols
Carminomycin vs. Doxorubicin in Advanced Breast Cancer
-
Study Design: A randomized, comparative Phase II study conducted by the E.O.R.T.C. Breast Cancer Cooperative Group.[1]
-
Patient Population: 64 patients with advanced progressive breast cancer resistant to conventional treatments were enrolled. 51 patients were evaluable for response.[1]
-
Treatment Regimen:
-
Treatment Duration: Until progression of the disease.[1]
-
Endpoints: The primary endpoint was tumor response. Duration of response, time to progression, and survival were also evaluated.[1]
Carminomycin vs. 4'-epidoxorubicin in Advanced Breast Cancer
-
Study Design: A randomized Phase II trial.[2]
-
Patient Population: 63 evaluable patients with advanced breast cancer.[2]
-
Treatment Regimen:
-
Endpoints: The primary endpoint was tumor response. Toxicity, including leukopenia, gastrointestinal intolerance, and alopecia, was also assessed.[2]
Mechanism of Action of Carminomycin
Carminomycin, as an anthracycline, exerts its cytotoxic effects through two primary mechanisms: inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).[3]
-
Topoisomerase II Inhibition: Carminomycin intercalates into the DNA, forming a stable complex with the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands following the enzyme's cleavage activity, leading to double-strand breaks. The accumulation of these breaks triggers apoptotic cell death.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Carminomycin molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
References
- 1. Carminomycin versus doxorubicin in advanced breast cancer, a randomized phase II study of the E.O.R.T.C. Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase II trial of carminomycin versus 4'-epidoxorubicin in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of Carminomycin II: A Procedural Guide
Carminomycin II, also known as Carubicin, is a potent antineoplastic agent used in cancer research and therapy.[1] As a cytotoxic drug, it is classified as a hazardous substance, and its handling and disposal require strict adherence to safety protocols to protect laboratory personnel and the environment from exposure.[2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound and related waste materials.
Pre-Disposal Safety and Handling
Before beginning any procedure involving this compound, it is crucial to read and understand the Safety Data Sheet (SDS).[2] Personnel must be trained in handling cytotoxic agents and be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.[4]
-
Gown: A disposable, impermeable, long-sleeved gown.[5]
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield.[6]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.
All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize exposure.[4]
Waste Segregation and Containment
Proper segregation of cytotoxic waste is critical.[7][8] All items that come into contact with this compound must be treated as hazardous waste and must not be disposed of in regular trash or down the sanitary sewer.[8] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
| Waste Type | Container Requirement | Disposal Path |
| Trace-Contaminated Solids | Yellow or other designated color cytotoxic waste bag/container. Labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[8][9] | Incineration |
| Contaminated Sharps | Yellow or red, puncture-proof, and leak-proof sharps container. Labeled "Chemotherapeutic Waste Sharps".[7][8][10] | Incineration |
| Bulk-Contaminated Waste | Black RCRA hazardous waste container. Labeled "Hazardous Waste".[2] | Chemical Waste Disposal (EH&S) |
| Unused/Expired Product | Original or suitable sealed container inside a hazardous waste container. Labeled "Hazardous Waste".[2][8] | Chemical Waste Disposal (EH&S) |
Step-by-Step Disposal Procedures
3.1. Disposal of Trace-Contaminated Solid Waste This category includes items with minimal residual contamination, such as used gloves, gowns, bench paper, and empty vials.[9]
-
Collection: Place all trace-contaminated solid waste directly into a designated yellow chemotherapeutic waste bag or container.[8]
-
Sealing: When the container is three-quarters full, securely seal it to prevent leakage.[10]
-
Storage: Store the sealed container in a designated secure area away from general traffic until pickup by the institution's environmental health and safety (EH&S) or a licensed medical waste disposal service.
3.2. Disposal of Contaminated Sharps This includes needles, syringes, scalpels, and glass vials that have come into contact with this compound.
-
Immediate Disposal: Place all contaminated sharps immediately into a designated, puncture-proof cytotoxic sharps container.[5][8][10] Do not recap, bend, or break needles.[10]
-
Container Management: Do not fill the sharps container beyond the indicated "full" line (typically three-quarters full).[10]
-
Sealing and Pickup: Once the fill line is reached, securely lock the container lid and place it in the designated storage area for hazardous waste pickup.
3.3. Disposal of Bulk-Contaminated and Liquid Waste This category includes unused or expired this compound, grossly contaminated materials from a spill, or solutions containing the drug. This waste is often regulated under the Resource Conservation and Recovery Act (RCRA).[2]
-
Containment: Collect all bulk liquid and solid waste in a designated, leak-proof, and sealable hazardous waste container (often a black RCRA container).[2] Do not pour liquid cytotoxic waste down the drain. [8]
-
Labeling: Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".
-
Pickup: Arrange for disposal through your institution's EH&S department.[8]
3.4. Decontamination of Work Surfaces All surfaces and equipment should be decontaminated after handling this compound.
-
Cleaning: Use a suitable deactivating solution (e.g., sodium hypochlorite), followed by a cleaning agent (e.g., 70% ethanol).
-
Waste Disposal: All cleaning materials (wipes, pads) must be disposed of as trace-contaminated solid waste.[8]
Spill Management
In the event of a this compound spill, follow your institution's established spill cleanup protocol for cytotoxic agents.
-
Evacuate and Secure: Alert others and secure the area to prevent further contamination.
-
Don PPE: Use a full set of appropriate PPE.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.
-
Cleanup: Carefully clean the area, working from the outer edge of the spill inward.
-
Disposal: All cleanup materials must be disposed of as bulk-contaminated hazardous waste.[8]
Physicochemical and Toxicological Data
The following table summarizes key data for Carminomycin from its Safety Data Sheet, relevant for safety and handling.
| Property | Value | Source |
| Molecular Formula | C26H27NO10 | [6] |
| Appearance | Dark red solid | [11] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | [6] |
| Carcinogenicity | Category 2: Suspected of causing cancer | |
| Skin Corrosion/Irritation | Causes skin irritation | [6] |
| Eye Damage/Irritation | Causes serious eye irritation | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the segregation of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. web.uri.edu [web.uri.edu]
- 3. migrationletters.com [migrationletters.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. angenechemical.com [angenechemical.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. actenviro.com [actenviro.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
